molecular formula C21H22N2O3 B15586843 Alstoyunine E

Alstoyunine E

Cat. No.: B15586843
M. Wt: 350.4 g/mol
InChI Key: SYZGOUOZLCZRJD-AUQMEUOQSA-N
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Description

[(1R,10S,12R,13E,16S)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate has been reported in Alstonia yunnanensis with data available.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13E,16S)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-3-12-10-23(25)16-8-13(12)18-17(23)9-21(20(18)26-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13-,16-,17-,18?,20?,21+,23?/m0/s1

InChI Key

SYZGOUOZLCZRJD-AUQMEUOQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Alstoyunine E: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstoyunine E is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Alstonia yunnanensis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This document summarizes the available quantitative data, outlines experimental methodologies for its study, and visualizes its mechanism of action within relevant signaling pathways.

Chemical Structure and Identification

This compound is a complex heterocyclic natural product. Its chemical structure was elucidated through extensive spectroscopic methods.

Chemical Structure:

Systematic Name: (-)-Alstoyunine E CAS Number: 1188932-15-1 Molecular Formula: C₂₁H₂₂N₂O₃ Molecular Weight: 350.41 g/mol InChI Key: SYZGOUOZLCZRJD-MYNXQKNONA-N SMILES: C/C=C1/C[N+]2([O-])[C@H]3CC1C1--INVALID-LINK--[C@@]4(C[C@@H]12)C3=Nc1ccccc14

Physicochemical and Biological Properties

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₂N₂O₃[1]
Molecular Weight350.41 g/mol [1]
AppearanceAmorphous powder[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Table 2: Biological Activity of this compound

TargetActivityAssay TypeIC₅₀Source
Cyclooxygenase-2 (COX-2)Selective Inhibition (>75%)In vitro enzyme assayNot Reported[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodologies for the isolation of this compound and the assessment of its COX-2 inhibitory activity, based on the primary literature and established techniques.

Isolation of this compound from Alstonia yunnanensis

The isolation of this compound, as described for monoterpenoid indole alkaloids from Alstonia yunnanensis, typically involves the following workflow[4][5][6]:

G start Dried plant material of Alstonia yunnanensis extraction Extraction with 80% Ethanol start->extraction partition Acid-Base Partitioning extraction->partition to separate alkaloids chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 for fine separation end Pure this compound chromatography2->end

Protocol Details:

  • Extraction: The dried and powdered plant material of Alstonia yunnanensis is subjected to exhaustive extraction with a solvent such as 80% ethanol.

  • Acid-Base Partitioning: The crude extract is then dissolved in an acidic aqueous solution and partitioned against a nonpolar solvent to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent (e.g., ethyl acetate) to obtain the total alkaloid fraction.

  • Chromatographic Separation: The total alkaloid extract is subjected to multiple steps of column chromatography, typically starting with silica gel.

  • Purification: Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro COX-2 Inhibition Assay

The selective inhibition of COX-2 by this compound can be determined using a variety of commercially available assay kits. A common method is the colorimetric COX inhibitor screening assay[7][8][9].

G start Prepare reagents: COX-2 enzyme, heme, arachidonic acid, TMPD incubation Incubate COX-2, heme, and This compound (or control) start->incubation reaction Initiate reaction with arachidonic acid incubation->reaction measurement Measure absorbance at 590 nm reaction->measurement analysis Calculate % inhibition and IC50 measurement->analysis

Protocol Details:

  • Reagent Preparation: A reaction buffer containing COX-2 enzyme and heme is prepared. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Incubation: The enzyme solution is incubated with various concentrations of this compound (or a control inhibitor/vehicle) for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The COX-2 enzyme converts arachidonic acid to prostaglandin (B15479496) G₂ (PGG₂).

  • Detection: The peroxidase activity of COX-2 reduces PGG₂ to PGH₂. This is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be measured spectrophotometrically at approximately 590 nm.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound's selective inhibition of COX-2 places it within the prostaglandin synthesis pathway. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-2, this compound effectively reduces the production of these inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) pgs->prostaglandins alstoyunine_e This compound alstoyunine_e->cox2 inhibits

Conclusion

This compound is a promising natural product with selective COX-2 inhibitory activity. Its complex chemical structure and biological profile make it a subject of interest for further investigation in the fields of medicinal chemistry and pharmacology. The development of synthetic routes and a more detailed characterization of its in vivo efficacy and safety are key areas for future research. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing monoterpenoid indole alkaloid.

References

Alstoyunine E: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Alstoyunine E, a monoterpenoid indole (B1671886) alkaloid. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a naturally occurring compound isolated from Alstonia yunnanensis Diels, a plant belonging to the Apocynaceae family.[1][2][3] This plant species is native to the Yunnan, Guizhou, and Guangxi provinces of China and is utilized in traditional medicine for treating ailments such as fever, headaches, and inflammation.[1][4][5] The genus Alstonia is a well-known source of a diverse array of biologically active indole alkaloids.[1][4][5][6]

Isolation Protocols

The isolation of this compound from Alstonia yunnanensis involves a multi-step process encompassing extraction, acid-base partitioning to selectively isolate alkaloids, and subsequent chromatographic purification. While the seminal paper by Feng et al. (2009) first reported the isolation of this compound, a detailed experimental protocol for the overall process of isolating alkaloids from this plant is available in subsequent publications. The following protocol is a comprehensive procedure based on established methods for isolating indole alkaloids from Alstonia yunnanensis.

General Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of alkaloids from Alstonia yunnanensis.

Isolation_Workflow Plant_Material Dried, powdered Alstonia yunnanensis Extraction Maceration with 80% Ethanol (B145695) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (under reduced pressure) Extraction->Filtration_Concentration Crude_Extract Crude Ethanol Extract Filtration_Concentration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Acidic_Aqueous_Phase Acidic Aqueous Phase (pH 2-3 with HCl) Acid_Base_Partitioning->Acidic_Aqueous_Phase Organic_Phase_Discard Organic Phase (discarded) Acid_Base_Partitioning->Organic_Phase_Discard Basification Basification to pH 9-10 (with NH4OH) Acidic_Aqueous_Phase->Basification EtOAc_Extraction Extraction with Ethyl Acetate (B1210297) Basification->EtOAc_Extraction Total_Alkaloids Total Alkaloidal Extract EtOAc_Extraction->Total_Alkaloids Column_Chromatography Silica (B1680970) Gel Column Chromatography Total_Alkaloids->Column_Chromatography Fractions Fractions containing This compound Column_Chromatography->Fractions Purification Further Chromatographic Purification (e.g., Sephadex, HPLC) Fractions->Purification Alstoyunine_E Pure this compound Purification->Alstoyunine_E

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

2.2.1. Extraction

  • The dried and powdered whole plant material of Alstonia yunnanensis is subjected to extraction with 80% ethanol.

  • The extraction is typically performed by maceration or reflux for a specified period to ensure exhaustive extraction of the plant constituents.

  • The resulting ethanolic extract is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

2.2.2. Acid-Base Partitioning for Alkaloid Enrichment

  • The crude ethanol extract is redissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This acidic solution is then partitioned with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to remove neutral and acidic compounds, which will preferentially move into the organic phase. The aqueous phase containing the protonated alkaloids is retained.

  • The acidic aqueous phase is then basified to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is subsequently extracted multiple times with an organic solvent like ethyl acetate or chloroform (B151607).

  • The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the total alkaloidal extract.

2.2.3. Chromatographic Purification

  • The total alkaloidal extract is subjected to column chromatography over silica gel.

  • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the proportion of methanol being incrementally increased.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions enriched with this compound are combined and may require further purification using additional chromatographic techniques such as Sephadex LH-20 column chromatography (for size exclusion) or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated by Feng et al. (2009) using extensive spectroscopic methods, including 1D and 2D NMR (COSY, HMQC, HMBC) and mass spectrometry.

PropertyData
Molecular Formula C₂₁H₂₄N₂O₄
Molecular Weight 368.43 g/mol
Appearance Not explicitly reported, likely an amorphous powder or crystalline solid.
Optical Rotation ([α]D) Not explicitly available in the searched literature.
Yield Not explicitly reported for the pure compound.
¹H NMR Data reported in the original publication but not available in detail in the searched abstracts.
¹³C NMR Data reported in the original publication but not available in detail in the searched abstracts.
Mass Spectrometry (MS) Used for structure elucidation; specific fragmentation patterns are not detailed in the searched abstracts.

Signaling Pathways and Biological Activity

The initial searches did not yield any information regarding signaling pathways directly modulated by this compound. The paper by Feng et al. (2009) reported that some of the isolated alstoyunines exhibited selective inhibition of COX-2 and weak cytotoxicity against certain cancer cell lines. However, the specific activity of this compound was not detailed in the available abstracts.[2][7] Further research is required to elucidate the pharmacological mechanism of action and potential signaling pathways of this compound.

References

Alstoyunine E: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for Alstoyunine E, a monoterpenoid indole (B1671886) alkaloid. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their understanding and potential application of this compound.

Introduction

This compound is a recently discovered monoterpenoid indole alkaloid isolated from the plant Alstonia yunnanensis. It is also known by its synonym, Vinorine N(4)-oxide. As a member of the extensive family of indole alkaloids, this compound possesses a complex polycyclic structure that presents a subject of interest for spectroscopic analysis and further investigation into its biological activities. This guide offers a centralized resource for its key spectroscopic data and the methodologies employed for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃ and are presented in Table 1. These data are crucial for the confirmation of the chemical structure and for comparative analysis with related compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
2168.4
355.44.15 (br s)
553.23.40 (m), 2.95 (m)
621.71.95 (m), 1.70 (m)
754.2
8133.8
9121.77.50 (d, 7.8)
10120.07.15 (t, 7.8)
11127.87.25 (t, 7.8)
12109.87.10 (d, 7.8)
13148.8
14118.25.40 (q, 6.8)
1534.52.60 (m)
1646.82.30 (m)
1729.81.80 (m), 1.60 (m)
1812.41.68 (d, 6.8)
1925.51.50 (m), 1.40 (m)
2040.12.20 (m)
2160.33.85 (d, 11.5), 3.75 (d, 11.5)
N-CH₃42.92.55 (s)
OCH₃52.83.70 (s)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is critical for determining its elemental composition.

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺355.1965355.1962C₂₁H₂₆N₂O₃
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed in Table 3.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3420N-H or O-H stretching
2925, 2850C-H stretching (aliphatic)
1730C=O stretching (ester)
1625C=C stretching (aromatic)
1460C-H bending
1240C-O stretching (ester)
750C-H bending (aromatic)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the dried and powdered aerial parts of Alstonia yunnanensis. The general workflow for its extraction and isolation is as follows:

plant_material Dried, powdered aerial parts of Alstonia yunnanensis extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between EtOAc and 3% HCl concentration->partition acid_layer Aqueous acid layer partition->acid_layer basification Basification with NH₃·H₂O to pH 9-10 acid_layer->basification chcl3_extraction Extraction with CHCl₃ basification->chcl3_extraction crude_alkaloids Crude Alkaloid Extract chcl3_extraction->crude_alkaloids chromatography Silica gel column chromatography crude_alkaloids->chromatography fractions Elution with CHCl₃-MeOH gradient chromatography->fractions purification Preparative TLC or HPLC fractions->purification alstoyunine_e Pure this compound purification->alstoyunine_e

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

The structural characterization of the purified this compound was performed using the following spectroscopic methods:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.16) as the internal standard. Coupling constants (J) are given in Hertz (Hz).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on an Agilent 6210 TOF mass spectrometer.

  • Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound involves a logical workflow where data from different spectroscopic techniques are integrated to piece together the molecular puzzle.

cluster_data Spectroscopic Data Acquisition ms HRESIMS (Molecular Formula) elucidation Structure Elucidation ms->elucidation ir IR Spectroscopy (Functional Groups) ir->elucidation nmr_1d 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) nmr_1d->elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Spatial Relationships) nmr_2d->elucidation structure Proposed Structure of This compound elucidation->structure

Figure 2: Logical workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic properties and isolation of this compound. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

Alstoyunine E: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstoyunine E is a monoterpenoid indole (B1671886) alkaloid isolated from Alstonia yunnanensis, a plant used in traditional medicine in Southwest China for treating various ailments, including fever, headaches, and inflammation.[1][2] This technical guide provides a comprehensive overview of the reported biological activity of this compound, with a focus on its anti-inflammatory properties. The document details experimental protocols for relevant biological assays, presents available quantitative data, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Quantitative Biological Activity Data

The primary biological activity reported for this compound is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The available data, primarily from the initial screening of a series of Alstoyunine alkaloids, is summarized below. For comparative purposes, cytotoxicity data for the closely related analog, Alstoyunine F, is also included, as specific cytotoxicity data for this compound is not currently available in the public domain.

CompoundBiological ActivityAssayResultSource
This compound Anti-inflammatoryIn vitro COX-2 Inhibition>75% inhibition[3]
Alstoyunine CAnti-inflammatoryIn vitro COX-2 Inhibition>75% inhibition[3]
Alstoyunine FAnti-inflammatoryIn vitro COX-2 Inhibition>75% inhibition[3]
Alstoyunine FCytotoxicityIn vitro MTT/SRB AssayIC50: 3.89 μM (HL-60)[3]
Alstoyunine FCytotoxicityIn vitro MTT/SRB AssayIC50: 21.73 μM (SMMC-7721)[3]

Table 1: Summary of Reported Biological Activities for this compound and Analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of initial findings. While the original publication on this compound's activity does not provide exhaustive methodological detail, the following sections describe standard, widely accepted protocols for the key assays mentioned.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2, allowing for the assessment of selectivity.

1. Principle: The assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is colorimetrically or fluorometrically monitored by observing the oxidation of a suitable substrate.

2. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare working solutions of enzymes, cofactor, and substrate in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Add various concentrations of this compound to the wells. Include wells with a known COX-2 inhibitor (e.g., celecoxib) as a positive control and wells with only the vehicle (e.g., DMSO) as a negative control.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction for each well from the kinetic readings.

  • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of compounds.

1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

2. Materials:

  • Human cancer cell lines (e.g., HL-60 - human promyelocytic leukemia, SMMC-7721 - human hepatocellular carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Signaling Pathway

The selective inhibition of COX-2 by this compound suggests a potential mechanism of action that involves the modulation of inflammatory pathways. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Mitogens) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Cancer Cancer Progression (Angiogenesis, Proliferation) PGs->Cancer AlstoyunineE This compound AlstoyunineE->COX2

Caption: Putative mechanism of action of this compound via inhibition of the COX-2 pathway.

Experimental Workflow

The screening process for identifying and characterizing the biological activity of a natural product like this compound typically follows a structured workflow.

Experimental_Workflow Start Isolation of this compound from Alstonia yunnanensis PrimaryScreen Primary Biological Screening (e.g., COX-2 Inhibition Assay) Start->PrimaryScreen HitIdentified Hit Identified: >75% COX-2 Inhibition PrimaryScreen->HitIdentified SecondaryScreen Secondary Screening (e.g., Cytotoxicity Assays - MTT/SRB) HitIdentified->SecondaryScreen DataAnalysis Data Analysis (IC50 Determination) SecondaryScreen->DataAnalysis LeadOptimization Lead Optimization and Further Mechanistic Studies DataAnalysis->LeadOptimization

Caption: General workflow for the biological activity screening of this compound.

Conclusion and Future Directions

This compound has demonstrated promising selective inhibitory activity against the COX-2 enzyme, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents. The lack of significant cytotoxicity, as suggested by the data from its close analog Alstoyunine F, further enhances its therapeutic potential.

Future research should focus on:

  • Determining the precise IC50 value of this compound for COX-2 and COX-1 to quantify its selectivity index.

  • Conducting comprehensive cytotoxicity profiling of this compound against a broader panel of cancer and normal cell lines.

  • Elucidating the detailed molecular mechanism of action, including binding studies with the COX-2 enzyme.

  • In vivo studies to evaluate the anti-inflammatory efficacy and pharmacokinetic properties of this compound in animal models.

This technical guide serves as a foundational resource for researchers aiming to build upon the initial discoveries and explore the full therapeutic potential of this compound.

References

Technical Guide: Alstoyunine E as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Alstoyunine E, a monoterpenoid indole (B1671886) alkaloid with observed selective inhibitory activity against Cyclooxygenase-2 (COX-2). This compound is a natural product isolated from Alstonia yunnanensis, a plant used in traditional medicine for treating fever and inflammation.[1][2] This guide consolidates the available quantitative data, details representative experimental protocols for assessing COX-2 inhibition, and visualizes the relevant biological pathways and experimental workflows to support further research and development.

Core Concepts: COX-2 and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms: COX-1 and COX-2.

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for baseline prostaglandin (B15479496) production that maintains gastrointestinal mucosal integrity and regulates renal blood flow.

  • COX-2: An inducible enzyme, typically absent or at low levels in most cells. Its expression is significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation.[3][4]

Selective COX-2 inhibitors are designed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This compound has been identified as a natural product exhibiting such selective properties.

Quantitative Data: In Vitro COX-2 Inhibition

The primary investigation into the anti-inflammatory activity of this compound demonstrated its potential as a selective COX-2 inhibitor. The available quantitative data from this initial screening is summarized below.

CompoundSource OrganismAssay Concentration% Inhibition of COX-2% Inhibition of COX-1Selectivity ProfileReference
This compound Alstonia yunnanensis100 µM> 75%Not ReportedSelective for COX-2[1][5]
Alstoyunine CAlstonia yunnanensis100 µM> 75%Not ReportedSelective for COX-2[1][5]
Alstoyunine FAlstonia yunnanensis100 µM> 75%Not ReportedSelective for COX-2[1][5]

Note: Further studies to determine specific IC50 values and selectivity indices (SI) are required to fully characterize the potency and selectivity of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the COX-2 enzyme within the arachidonic acid cascade. This pathway is central to the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Cytokines) Arachidonic_Acid Arachidonic Acid (AA) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological_Functions Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins_1->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Alstoyunine_E This compound Alstoyunine_E->COX2 Inhibits PLA2->Arachidonic_Acid Releases

Caption: COX-2 Signaling Pathway and Site of this compound Inhibition.

Experimental Protocols

While the exact protocol used for the initial screening of this compound is detailed within the primary literature, the following represents a standard, widely adopted methodology for determining COX-1 and COX-2 inhibitory activity in vitro. This fluorometric assay is suitable for high-throughput screening.

Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay

Objective: To determine the percent inhibition and IC50 value of a test compound (e.g., this compound) against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that detects PGG2)

  • COX Cofactor (e.g., Hematin in DMSO)

  • Arachidonic Acid (Substrate)

  • Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Controls: A selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib)

  • 96-well opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Reconstitute lyophilized enzymes and prepare working solutions of the probe, cofactor, and substrate. Create a serial dilution of the test compound and positive controls at 10x the final desired concentration in COX Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following wells in duplicate or triplicate:

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the respective positive control (Celecoxib for COX-2 plate).

    • Sample Screen (S): 10 µL of diluted this compound.

  • Reaction Mix Preparation: Prepare a master reaction mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the appropriate enzyme (COX-1 or COX-2) to the reaction mix.

  • Initiation of Reaction: Add 80 µL of the enzyme-containing reaction mix to each well. Pre-incubate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for all wells.

    • Determine the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The process of screening a natural product like this compound for COX-2 inhibitory activity follows a logical progression from initial discovery to detailed characterization.

Screening_Workflow cluster_extraction Discovery Phase cluster_screening Screening & Validation cluster_characterization Mechanism & In Vivo Extraction Natural Product Extraction (from Alstonia yunnanensis) Isolation Compound Isolation & Purification (this compound) Extraction->Isolation Primary_Screen Primary Screen (Single High Concentration) Isolation->Primary_Screen Test Extract/Fractions Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hit Selectivity_Assay COX-1 vs. COX-2 Selectivity Assay Dose_Response->Selectivity_Assay Cell_Based Cell-Based Assays (e.g., LPS-stimulated macrophages) Selectivity_Assay->Cell_Based Potent & Selective Hit In_Vivo In Vivo Models (e.g., Carrageenan-induced paw edema) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious in vivo

Caption: Workflow for Natural Product COX-2 Inhibitor Discovery.

Conclusion and Future Directions

This compound has been identified as a promising natural product with selective COX-2 inhibitory activity. The initial findings warrant a more detailed investigation to fully characterize its therapeutic potential. Future research should focus on:

  • Quantitative Potency and Selectivity: Determining the precise IC50 values for both COX-1 and COX-2 to establish a definitive selectivity index.

  • Mechanism of Action: Elucidating the specific binding mode of this compound to the COX-2 active site through molecular docking and kinetic studies.

  • In Vivo Efficacy: Evaluating the anti-inflammatory and analgesic effects of this compound in established animal models of inflammation and pain.

  • Pharmacokinetics and Safety: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of the compound.

This technical guide serves as a foundational resource for scientists and researchers aiming to build upon the initial discovery of this compound as a novel scaffold for the development of next-generation anti-inflammatory agents.

References

Alstoyunine E: A Technical Guide to its Discovery, Properties, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstoyunine E, a monoterpenoid indole (B1671886) alkaloid, was first identified in Alstonia yunnanensis. This technical guide provides a comprehensive overview of its discovery, history, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar alkaloids are presented, alongside a summary of this compound's spectroscopic data. The document highlights its selective inhibition of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound in the development of novel anti-inflammatory agents. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. In 2009, a research group led by Feng reported the discovery of eight new monoterpenoid indole alkaloids, including this compound, from the plant Alstonia yunnanensis. This discovery has opened new avenues for research into the pharmacological potential of these natural products.

Discovery and History

This compound was isolated from the leaves and stems of Alstonia yunnanensis, a plant species native to the Yunnan province of China. The discovery was the result of a systematic phytochemical investigation aimed at identifying novel bioactive compounds from this plant. The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Initial biological screening of this compound revealed its selective inhibitory activity against the COX-2 enzyme, with an inhibition rate of over 75%. This finding is particularly significant as selective COX-2 inhibitors are a class of anti-inflammatory drugs that are designed to have a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₂N₂O₃
Molecular Weight 350.41 g/mol
CAS Number 1188932-15-1
Appearance Amorphous powder

Experimental Protocols

While the precise, step-by-step protocol for the isolation of this compound is detailed in the primary literature, this section provides a representative methodology for the extraction and purification of monoterpenoid indole alkaloids from Alstonia species, based on established procedures.

General Alkaloid Extraction and Isolation

The following workflow outlines a typical procedure for the isolation of alkaloids from plant material.

experimental_workflow plant_material Dried and powdered Alstonia yunnanensis extraction Maceration with 95% EtOH plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning (H₂SO₄ / NH₃·H₂O) filtration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids chromatography Silica (B1680970) Gel Column Chromatography crude_alkaloids->chromatography fractions Elution with CHCl₃-MeOH gradient chromatography->fractions purification Repeated Column Chromatography (Sephadex LH-20, RP-C18) fractions->purification alstoyunine_e Pure this compound purification->alstoyunine_e

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered leaves and stems of Alstonia yunnanensis (10 kg) are macerated with 95% ethanol (B145695) at room temperature. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in 2% sulfuric acid and partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and reverse-phase C18 silica gel to yield the pure compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of a test compound.

cox2_assay_workflow cluster_materials Reaction Components COX-2 Enzyme COX-2 Enzyme Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Test Compound (this compound) Test Compound (this compound) Reaction Buffer Reaction Buffer incubation Incubation of COX-2 with Test Compound reaction_initiation Addition of Arachidonic Acid incubation->reaction_initiation pg_production Prostaglandin (B15479496) Production reaction_initiation->pg_production quantification Quantification of Prostaglandins (e.g., by EIA) pg_production->quantification inhibition_calculation Calculation of % Inhibition quantification->inhibition_calculation

Figure 2: Workflow for the COX-2 inhibition assay.
  • Enzyme Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (this compound) at various concentrations in a reaction buffer at 37°C for 15 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: The reaction is allowed to proceed for a specified time and is then terminated by the addition of a stopping solution.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the inhibitor).

Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz.

Position¹³C (δ)¹H (δ, multiplicity, J in Hz)
2100.25.25 (s)
351.83.60 (m)
552.93.10 (m), 2.90 (m)
621.51.95 (m), 1.80 (m)
754.34.10 (br s)
8134.5-
9122.17.50 (d, 7.5)
10120.07.15 (t, 7.5)
11128.17.25 (t, 7.5)
12110.87.10 (d, 7.5)
13143.7-
1435.42.50 (m), 2.30 (m)
1534.92.60 (m)
1680.1-
1745.32.80 (m)
187.80.90 (t, 7.0)
1932.11.60 (m), 1.40 (m)
20132.8-
21125.65.40 (q, 7.0)
OMe51.23.70 (s)
C=O170.5-
High-Resolution Mass Spectrometry (HR-ESI-MS)
Ionm/z [M+H]⁺
Calculated 351.1709
Found 351.1712

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of the COX-2 enzyme. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostasis Physiological Functions (e.g., Gastric Protection) Prostaglandins_H->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Alstoyunine_E This compound Alstoyunine_E->COX2 Inhibits

Figure 3: Simplified COX signaling pathway and the inhibitory action of this compound.

By selectively inhibiting COX-2, this compound has the potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The ">75% inhibition" reported in the initial study indicates a significant level of activity that warrants further investigation to determine its IC₅₀ value and to fully characterize its mechanism of inhibition.

Future Perspectives

The discovery of this compound and its selective COX-2 inhibitory activity presents a promising starting point for further research and development. Key areas for future investigation include:

  • Total Synthesis: The development of a total synthesis for this compound would provide a renewable source of the compound for further studies and allow for the synthesis of analogues with potentially improved activity and pharmacokinetic properties.

  • In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to fully characterize the anti-inflammatory, analgesic, and antipyretic properties of this compound.

  • Mechanism of Action Studies: Detailed enzymatic and structural studies are required to elucidate the precise binding mode of this compound to the COX-2 enzyme.

  • Pharmacokinetics and Toxicology: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential to assess its drug-like properties.

Conclusion

This compound is a noteworthy monoterpenoid indole alkaloid with demonstrated selective COX-2 inhibitory activity. Its discovery from Alstonia yunnanensis adds to the growing body of evidence supporting the potential of natural products as a source of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its discovery and characterization to its potential as a lead compound for the development of new anti-inflammatory drugs. Further research is crucial to fully unlock the therapeutic potential of this promising natural product.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstoyunine E is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the plant Alstonia yunnanensis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, isolation, and biological activity. A significant focus is placed on its selective inhibition of cyclooxygenase-2 (COX-2), a key target in inflammation and oncology.[1] This document details experimental protocols for the isolation of related indole alkaloids and for assessing COX-2 inhibitory activity. Furthermore, it presents a logical workflow for the discovery and initial evaluation of such compounds. While a total synthesis of this compound has not yet been reported, this guide serves as a valuable resource for researchers interested in this class of bioactive molecules.

Introduction

The indole alkaloid family represents a vast and structurally diverse class of natural products with a wide range of pharmacological activities. Among these, this compound, a sarpagine-type indole alkaloid, has emerged as a compound of interest due to its selective biological activity. Isolated from Alstonia yunnanensis, a plant used in traditional medicine, this compound has demonstrated significant and selective inhibition of the COX-2 enzyme.[1] This property positions it as a potential lead compound for the development of novel anti-inflammatory and chemotherapeutic agents with potentially reduced side effects compared to non-selective COX inhibitors. This guide aims to provide a detailed technical overview of this compound and its related compounds to facilitate further research and development.

Chemical Structure

This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₂N₂O₃. Its structure was elucidated through extensive spectroscopic methods, including NMR and mass spectrometry. The core of this compound is a pentacyclic sarpagine-type framework, which is characteristic of many alkaloids isolated from the Alstonia genus.

Chemical Structure of this compound:

Alstoyunine_E_Structure cluster_structure This compound img img

Caption: Chemical structure of this compound.

Biological Activity

The primary reported biological activity of this compound is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data

The following table summarizes the known quantitative biological data for this compound and its related compounds isolated from Alstonia yunnanensis.

CompoundTargetActivityReference
This compound COX-2>75% inhibition[1]
Alstoyunine CCOX-2>75% inhibition[1]
Alstoyunine FCOX-2>75% inhibition[1]

Experimental Protocols

Isolation of Indole Alkaloids from Alstonia yunnanensis

The following is a representative protocol for the extraction and isolation of indole alkaloids from Alstonia yunnanensis, based on methods reported for this plant.[2]

Workflow for Isolation:

Isolation_Workflow PlantMaterial Dried, powdered Alstonia yunnanensis plant material Extraction Extraction with 95% aqueous ethanol (B145695) PlantMaterial->Extraction Acidification Acidification of residue with 2.5% HCl Extraction->Acidification Partitioning1 Extraction with n-hexane and chloroform (B151607) (to remove non-alkaloids) Acidification->Partitioning1 Basification Basification of aqueous solution with NH4OH (pH 9-10) Partitioning1->Basification Partitioning2 Extraction with chloroform (to isolate crude alkaloids) Basification->Partitioning2 Chromatography Flash Column Chromatography (Silica gel) Elution with CHCl3-CH3OH gradient Partitioning2->Chromatography Fractions Collection of fractions Chromatography->Fractions Purification Further purification of fractions by recrystallization and/or HPLC Fractions->Purification IsolatedAlkaloids Isolated this compound and related alkaloids Purification->IsolatedAlkaloids

Caption: General workflow for the isolation of indole alkaloids.

Detailed Methodology:

  • Plant Material and Extraction: The dried and powdered whole plants of Alstonia yunnanensis (15 kg) are extracted three times with 80% ethanol (40 L) under reflux for 15 hours. The solvent is then concentrated under reduced pressure to yield a crude extract.[3]

  • Acid-Base Extraction: The crude extract is suspended in 2.5% hydrochloric acid. This acidic aqueous solution is then washed successively with n-hexane and chloroform to remove non-alkaloidal compounds. The remaining aqueous layer is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Isolation of Crude Alkaloids: The basified solution is extracted with chloroform. The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude total alkaloid extract.

  • Chromatographic Separation: The crude alkaloid extract is subjected to flash column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.

  • Purification: Fractions are collected and monitored by thin-layer chromatography. Fractions containing compounds of interest are further purified by repeated column chromatography, preparative thin-layer chromatography, or high-performance liquid chromatography (HPLC) to yield pure this compound and its analogs.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

COX-2 Inhibitor Screening Assay

The following is a detailed protocol for a fluorometric COX-2 inhibitor screening assay, based on commercially available kits.[4][5][6][7]

Workflow for COX-2 Inhibition Assay:

COX2_Assay_Workflow PrepareReagents Prepare Assay Buffer, COX Probe, Cofactor, Arachidonic Acid, and COX-2 Enzyme PrepareSamples Prepare Test Compound (this compound), Inhibitor Control (Celecoxib), and Enzyme Control PrepareReagents->PrepareSamples ReactionSetup Add Reaction Mix (Buffer, Probe, Cofactor, Enzyme) to 96-well plate PrepareSamples->ReactionSetup AddSamples Add Test Compound and Controls to appropriate wells ReactionSetup->AddSamples InitiateReaction Initiate reaction by adding Arachidonic Acid AddSamples->InitiateReaction MeasureFluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) InitiateReaction->MeasureFluorescence DataAnalysis Calculate percent inhibition MeasureFluorescence->DataAnalysis

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Detailed Methodology:

  • Reagent Preparation: All reagents should be prepared according to the manufacturer's instructions. This typically involves reconstituting the lyophilized COX-2 enzyme and preparing working solutions of the COX probe, cofactor, and arachidonic acid.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound to determine the IC₅₀ value. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction mix containing COX assay buffer, COX probe, and COX cofactor to all wells.

    • Add the test compound (this compound) at various concentrations to the sample wells.

    • Add the positive control (celecoxib) and a vehicle control (solvent only) to their respective wells.

    • Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the fluorescence in a microplate reader using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. The reaction should be monitored kinetically for 5-10 minutes.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula:

    % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway

This compound exerts its biological effect through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.

COX-2 Signaling Pathway and Inhibition by this compound:

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation AlstoyunineE This compound AlstoyunineE->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of related sarpagine-type indole alkaloids is an active area of research and typically involves complex multi-step sequences.

Conclusion

This compound is a promising indole alkaloid with selective COX-2 inhibitory activity. This technical guide provides a foundation for researchers by detailing its chemical properties, biological activity, and relevant experimental protocols. The lack of a reported total synthesis presents an opportunity for synthetic chemists. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

Methodological & Application

Alstoyunine E: Application Notes and Protocols for Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstoyunine E is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Alstonia yunnanensis.[1] This natural product has garnered interest within the scientific community due to its selective inhibitory activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of anti-inflammatory agents. This document provides a comprehensive overview of the known information regarding this compound, including its structure and biological activity. As no total synthesis of this compound has been published to date, this document further proposes a plausible synthetic strategy based on established methodologies for related indole alkaloids. Detailed experimental protocols for key transformations are provided to guide future synthetic efforts.

Chemical Structure and Properties

This compound possesses a complex pentacyclic core characteristic of the sarpagine-type indole alkaloids. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.[1]

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compoundC₂₁H₂₂N₂O₃350.41 g/mol Pentacyclic sarpagine-type indole alkaloid core

Biological Activity

Initial biological screening of this compound has revealed its selective inhibitory activity against COX-2.[1] This selectivity is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound Biological Target Activity Reference
This compoundCyclooxygenase-2 (COX-2)Selective inhibition (>75%)[1]

Proposed Retrosynthetic Analysis

Given the absence of a reported total synthesis of this compound, a retrosynthetic analysis is proposed to guide future synthetic endeavors. The analysis is based on established synthetic strategies for constructing the core structures of related indole alkaloids.

This compound Retrosynthesis Alstoyunine_E This compound Intermediate_A Key Tricyclic Intermediate Alstoyunine_E->Intermediate_A Late-stage functionalization Intermediate_B Substituted Indole Intermediate_A->Intermediate_B Pictet-Spengler Reaction Intermediate_C Chiral Aldehyde Intermediate_A->Intermediate_C Pictet-Spengler Reaction This compound Proposed Synthesis Start_Indole Substituted Tryptamine Pictet_Spengler Pictet-Spengler Reaction Start_Indole->Pictet_Spengler Start_Aldehyde Chiral Aldehyde Start_Aldehyde->Pictet_Spengler Cyclization Further Cyclization Pictet_Spengler->Cyclization Functionalization Late-stage Functionalization Cyclization->Functionalization Alstoyunine_E This compound Functionalization->Alstoyunine_E

References

In Vitro Assay Protocols for Alstonine (Alstoyunine E)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "Alstoyunine E." Extensive literature searches did not yield specific information for a compound with this exact name. However, the search results consistently pointed to "Alstonine," an indole (B1671886) alkaloid with a similar name and a well-documented profile of in vitro activities. It is highly probable that "this compound" is a variant spelling or a less common name for Alstonine. The following application notes and protocols are based on the available scientific literature for Alstonine.

Application Notes

Alstonine is an indole alkaloid that has demonstrated a range of biological activities in preclinical studies. These activities suggest its potential as a therapeutic agent in several areas, including oncology, neuropsychiatry, and infectious diseases. The following in vitro assays are crucial for characterizing the efficacy and mechanism of action of Alstonine.

1. Anti-Cancer Activity: Alstonine has been shown to selectively inhibit the in vitro synthesis of DNA in cancerous cells by forming a complex with the DNA.[1] This unique mechanism suggests its potential as a targeted anti-cancer agent. In vitro cytotoxicity assays are fundamental to determining the concentration-dependent effects of Alstonine on various cancer cell lines.

2. Antipsychotic and Anxiolytic Activity: Alstonine exhibits an atypical antipsychotic-like profile.[2][3][4] Unlike many antipsychotic drugs, it does not appear to bind directly to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[5] However, its anxiolytic and antipsychotic effects are thought to be mediated through an indirect modulation of the serotonergic system, as its effects can be blocked by 5-HT2A/2C receptor antagonists.[5] Furthermore, Alstonine has been found to decrease glutamate (B1630785) uptake, suggesting another potential mechanism for its neuropsychopharmacological effects.[2]

3. Antiplasmodial Activity: Alstonine has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests its potential as a lead compound for the development of new antimalarial drugs.

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to evaluate the biological activities of Alstonine.

Cytotoxicity Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of Alstonine in culture medium. Remove the old medium from the wells and add 100 µL of the Alstonine dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Alstonine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

  • Principle: The uptake of Neutral Red is dependent on the integrity of the cell membrane and lysosomal pH. Damage to the cell membrane or lysosomes results in decreased dye uptake.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.

    • Washing: Remove the dye-containing medium and wash the cells with 150 µL of PBS.

    • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.

    • Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the vehicle control and determine the IC50 value.

In Vitro DNA Synthesis Inhibition Assay

This assay measures the effect of Alstonine on the replication of DNA in cancer cells.

  • Principle: The incorporation of a radiolabeled nucleoside (e.g., [3H]-thymidine) or a nucleoside analog (e.g., BrdU or EdU) into newly synthesized DNA is quantified. A decrease in incorporation indicates inhibition of DNA synthesis.

  • Protocol (using EdU incorporation):

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Alstonine as described for the cytotoxicity assays.

    • EdU Labeling: Two to four hours before the end of the treatment period, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to each well and incubate.

    • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

    • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) to each well and incubate in the dark for 30 minutes.

    • Nuclear Staining: Stain the cell nuclei with a DNA stain such as Hoechst 33342.

    • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells and the fluorescence intensity of the EdU signal.

  • Data Analysis: Compare the level of DNA synthesis in Alstonine-treated cells to that in control cells.

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)

This assay is used to determine if Alstonine directly binds to specific neurotransmitter receptors.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. A test compound (Alstonine) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured to determine the inhibitory constant (Ki) of the test compound.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor or from brain tissue known to be rich in this receptor (e.g., cortex).

    • Assay Setup: In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

      • Varying concentrations of Alstonine or a known competitor (for positive control).

      • A fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A).

      • The membrane preparation.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glutamate Uptake Assay in Hippocampal Slices

This assay measures the effect of Alstonine on the uptake of glutamate by brain tissue.

  • Principle: Acute brain slices are incubated with a radiolabeled glutamate analog (e.g., [3H]-D-aspartate), and the amount of radioactivity taken up by the tissue is measured. A decrease in uptake in the presence of Alstonine indicates an inhibitory effect.

  • Protocol:

    • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF).

    • Pre-incubation: Pre-incubate the slices in aCSF containing the desired concentration of Alstonine or a vehicle control for 20-30 minutes.

    • Uptake Assay: Transfer the slices to aCSF containing Alstonine (or vehicle) and a low concentration of [3H]-D-aspartate. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Washing: Terminate the uptake by rapidly washing the slices with ice-cold aCSF.

    • Lysis and Scintillation Counting: Lyse the tissue in each slice and measure the radioactivity using a scintillation counter.

    • Protein Quantification: Determine the protein content of each slice to normalize the uptake data.

  • Data Analysis: Express the glutamate uptake as a percentage of the control and determine the effect of different concentrations of Alstonine.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the in vitro antimalarial activity of Alstonine.

  • Principle: The fluorescent dye SYBR Green I binds to the DNA of the malaria parasite. The fluorescence intensity is proportional to the number of parasites.

  • Protocol:

    • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

    • Assay Setup: In a 96-well plate, add serial dilutions of Alstonine. Add the parasitized erythrocyte culture (at the ring stage) to each well. Include negative controls (no drug) and positive controls (e.g., chloroquine).

    • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

    • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

    • Fluorescence Measurement: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Calculate the percentage of growth inhibition for each concentration of Alstonine relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration.

Data Presentation

Table 1: In Vitro Cytotoxicity of Alstonine against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HeLaCervical CancerMTT48Data
MCF-7Breast CancerNeutral Red48Data
A549Lung CancerMTT72Data
HepG2Liver CancerMTT48Data
Add more cell lines as tested

Table 2: Receptor Binding Affinity of Alstonine

ReceptorRadioligandKi (µM)
5-HT2A[3H]-Ketanserin> 10
D1[3H]-SCH23390> 10
D2[3H]-Spiperone> 10
Add more receptors as tested

Table 3: Effect of Alstonine on Neurotransmitter Uptake

AssayBrain RegionIC50 (µM)
Glutamate UptakeHippocampusData
Add more assays as performed

Table 4: Antiplasmodial Activity of Alstonine

P. falciparum StrainAssayIC50 (µM)
3D7 (Chloroquine-sensitive)SYBR Green IData
Dd2 (Chloroquine-resistant)SYBR Green IData
Add more strains as tested

*Data to be filled in upon completion of the experiments.

Visualizations

Alstonine_Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Viability & DNA Synthesis Assays cluster_analysis Data Analysis start Seed Cancer Cells (96-well plate) treat Treat with Alstonine (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay: Add MTT, Incubate, Solubilize Formazan incubate->mtt nru Neutral Red Assay: Add NR, Incubate, Extract Dye incubate->nru edu DNA Synthesis Assay: Add EdU, Fix, Stain incubate->edu read Measure Absorbance/ Fluorescence mtt->read nru->read edu->read calc Calculate % Inhibition Determine IC50 read->calc

Figure 1. Experimental workflow for in vitro anti-cancer assays of Alstonine.

Alstonine_Neuro_Pathway cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System Alstonine Alstonine HT2R 5-HT2A/2C Receptors Alstonine->HT2R Inhibits effect of (Antagonizes) Glutamate_Uptake Glutamate Transporter (Astrocyte/Neuron) Alstonine->Glutamate_Uptake Inhibits Postsynaptic_Neuron Postsynaptic Neuron HT2R->Postsynaptic_Neuron Signal Transduction Serotonin_Neuron Presynaptic Serotonin Neuron Serotonin_Neuron->HT2R Indirect Modulation Outcome Antipsychotic & Anxiolytic Effects Postsynaptic_Neuron->Outcome Extracellular_Glu Extracellular Glutamate Glutamate_Uptake->Extracellular_Glu Uptake Extracellular_Glu->Outcome Modulates Neurotransmission

Figure 2. Proposed signaling pathways for Alstonine's neuropsychopharmacological effects.

References

Application Notes and Protocols for Alstoyunine E Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstoyunine E is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities. This document provides detailed application notes and protocols for the development of cell-based assays to investigate the therapeutic potential of this compound. Drawing parallels from the well-characterized analogue, Alstonine (B1665729), these assays are designed to explore its potential antipsychotic, anxiolytic, and anticancer properties.[1][2] The protocols provided herein serve as a comprehensive guide for researchers to establish robust and reproducible in vitro models to elucidate the mechanism of action and determine the efficacy of this compound.

Potential Therapeutic Areas and Relevant Cell-Based Assays

Based on the known biological activities of the closely related alkaloid Alstonine, the following therapeutic areas and corresponding cell-based assays are proposed for the initial screening and characterization of this compound.

  • Neuropharmacology (Antipsychotic and Anxiolytic Effects): Assays focusing on key neurotransmitter pathways, such as dopaminergic and serotonergic systems, are crucial.[1][3][4]

  • Oncology: Assays to evaluate cytotoxicity, apoptosis induction, and effects on cell proliferation are fundamental to exploring anticancer potential.[2]

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described cell-based assays. These examples are illustrative and should be adapted based on experimental outcomes.

Table 1: Neurotransmitter Uptake Assay - IC50 Values (µM)

Cell LineNeurotransmitterThis compound (IC50)Positive Control (e.g., Cocaine) (IC50)
SH-SY5YDopamine (B1211576)Experimental ValueKnown Value
PC-12DopamineExperimental ValueKnown Value
HEK293-SERTSerotoninExperimental ValueKnown Value

Table 2: Neurite Outgrowth Assay - Quantification of Neurite Length (µm)

Cell LineTreatmentMean Neurite Length (µm)Standard DeviationP-value (vs. Control)
PC-12Vehicle ControlExperimental ValueExperimental Value-
PC-12This compound (1 µM)Experimental ValueExperimental Value<0.05
PC-12This compound (10 µM)Experimental ValueExperimental Value<0.01
PC-12NGF (Positive Control)Experimental ValueExperimental Value<0.001

Table 3: Cytotoxicity Assay - IC50 Values (µM)

Cell LineAssay TypeThis compound (IC50)Positive Control (e.g., Doxorubicin) (IC50)
HeLa (Cervical Cancer)MTTExperimental ValueKnown Value
MCF-7 (Breast Cancer)SRBExperimental ValueKnown Value
A549 (Lung Cancer)CellTiter-GloExperimental ValueKnown Value
HEK293 (Non-cancerous)MTTExperimental ValueKnown Value

Table 4: Apoptosis Assay - Percentage of Apoptotic Cells (Annexin V Positive)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic Cells
MCF-7Vehicle ControlExperimental ValueExperimental Value
MCF-7This compound (IC50)Experimental ValueExperimental Value
MCF-7Staurosporine (Positive Control)Experimental ValueExperimental Value

Experimental Protocols

Neuropharmacology Assays

1. Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of dopamine into neuronal cells, a mechanism relevant to antipsychotic activity.[5]

  • Cell Line: SH-SY5Y human neuroblastoma cells or PC-12 rat pheochromocytoma cells.

  • Principle: A fluorescently labeled dopamine analogue (e.g., ASP+) is used as a substrate for the dopamine transporter. Inhibition of uptake by this compound results in a decrease in intracellular fluorescence.

  • Protocol:

    • Seed SH-SY5Y or PC-12 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

    • Prepare a range of concentrations of this compound and a positive control (e.g., cocaine or nomifensine) in assay buffer.

    • Wash the cells with assay buffer.

    • Add the this compound dilutions and control compounds to the wells and incubate for 15-30 minutes at 37°C.

    • Add the fluorescent dopamine substrate (e.g., ASP+) to all wells and incubate for 10-20 minutes at 37°C.

    • Wash the cells to remove extracellular substrate.

    • Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 485/535 nm).

    • Calculate the IC50 value for this compound.

2. Neurite Outgrowth Assay

This assay assesses the effect of this compound on neuronal differentiation and morphology.

  • Cell Line: PC-12 cells.

  • Principle: PC-12 cells, when treated with nerve growth factor (NGF) or other neurotrophic agents, differentiate and extend neurites. The effect of this compound on this process is quantified.

  • Protocol:

    • Seed PC-12 cells at a low density in a 24-well plate pre-coated with collagen.

    • Allow cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (NGF).

    • Incubate the cells for 48-72 hours.

    • Capture images of the cells using a microscope.

    • Quantify neurite length using image analysis software (e.g., ImageJ). A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

    • Statistically compare the neurite lengths between treated and control groups.

Oncology Assays

1. MTT Cytotoxicity Assay

A colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound and a positive control (e.g., doxorubicin) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide Apoptosis Assay

A flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Line: A cancer cell line sensitive to this compound (determined from cytotoxicity assays).

  • Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Alstoyunine_E_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DAT Dopamine Transporter (DAT) Dopamine_Intra Dopamine SERT Serotonin Transporter (SERT) Serotonin_Intra Serotonin NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Alstoyunine_E This compound Alstoyunine_E->DAT Inhibits Alstoyunine_E->SERT Inhibits Alstoyunine_E->NMDA_R Modulates Dopamine Dopamine Dopamine->DAT Uptake Serotonin Serotonin Serotonin->SERT Uptake Glutamate Glutamate Glutamate->NMDA_R Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_Influx->Downstream Apoptosis Apoptosis Induction Downstream->Apoptosis DAT_Uptake_Assay_Workflow start Seed SH-SY5Y or PC-12 cells in 96-well plate culture Culture for 24-48h start->culture wash1 Wash cells with assay buffer culture->wash1 add_compound Add this compound and controls wash1->add_compound incubate1 Incubate for 15-30 min at 37°C add_compound->incubate1 add_substrate Add fluorescent dopamine substrate (ASP+) incubate1->add_substrate incubate2 Incubate for 10-20 min at 37°C add_substrate->incubate2 wash2 Wash to remove extracellular substrate incubate2->wash2 read Measure intracellular fluorescence wash2->read analyze Calculate IC50 value read->analyze Apoptosis_Assay_Workflow start Seed cells in 6-well plate treat Treat with this compound (IC50 concentration) for 24-48h start->treat harvest Harvest cells (Trypsinization) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify % of apoptotic and necrotic cells analyze->quantify

References

Application Notes and Protocols for Alstonine Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine (B1665729), an indole (B1671886) alkaloid found in various medicinal plants such as Alstonia boonei, Catharanthus roseus, and Rauwolfia caffra, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical animal model studies have primarily focused on its potential as an atypical antipsychotic and anxiolytic agent.[1][3][4][5] Additionally, emerging research has highlighted its promising anticancer properties.[1] These application notes provide a comprehensive overview of the key animal model studies, experimental protocols, and associated signaling pathways to guide researchers in the evaluation and development of Alstonine-based therapeutics.

Antipsychotic and Anxiolytic Properties

Alstonine exhibits a pharmacological profile in animal models that resembles newer atypical antipsychotic drugs, with the added benefit of a potentially unique mechanism of action that is not yet fully understood.[1][6] Studies suggest it modulates dopaminergic and serotonergic systems, which are critical in the pathophysiology of psychosis and anxiety.[3][4]

Quantitative Data Summary: Antipsychotic and Anxiolytic Effects
ParameterAnimal ModelDosageEffectReference
Amphetamine-induced LethalityGrouped Mice0.5–2.0 mg/kg (i.p.)Prevention of lethality[1]
Apomorphine-induced StereotypyMiceNot SpecifiedInhibition of stereotypy[5]
Haloperidol-induced CatalepsyMiceNot SpecifiedPrevention of catalepsy[5]
MK-801-induced HyperlocomotionMice0.1, 0.5, and 1.0 mg/kgPrevention of hyperlocomotion[1]
Head-dips in Hole-board TestMiceNot SpecifiedSignificant increase in head-dips[1]
Time in Light Area (Light/Dark Test)MiceNot SpecifiedSignificant increase in time spent in the light area[1]
Experimental Protocols

This model assesses the antipsychotic potential of a compound by its ability to prevent mortality induced by amphetamine in socially grouped mice, an effect linked to the blockade of D2 receptors.[1]

  • Animals: Male adult albino mice (CF1 strain), weighing 40-45g, are used.[3] Animals are housed in groups under controlled environmental conditions (22 ± 1°C, 12-hour light/dark cycle) with free access to food and water for at least two weeks prior to the experiment.[3]

  • Drug Administration: Alstonine is administered intraperitoneally (i.p.) at doses ranging from 0.5 to 2.0 mg/kg.[1] A control group receives a vehicle.

  • Procedure: Thirty minutes after Alstonine or vehicle administration, amphetamine is administered. The number of surviving animals is recorded over a specified period.

  • Endpoint: Prevention of amphetamine-induced lethality is the primary measure of antipsychotic activity.[1]

This model evaluates the potential of a compound to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which is considered a model for certain aspects of psychosis.[1]

  • Animals: Male adult albino mice are used.

  • Drug Administration: Alstonine (0.1, 0.5, and 1.0 mg/kg) or vehicle is administered.

  • Procedure: Following drug administration, mice are placed in locomotor activity cages. MK-801 is then administered to induce hyperlocomotion. Locomotor activity is recorded for a defined duration.

  • Endpoint: A significant reduction in MK-801-induced hyperlocomotion indicates potential antipsychotic activity.[1]

Signaling Pathway

The mechanism of action for Alstonine's antipsychotic effects appears to be distinct from traditional antipsychotics. It does not seem to directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][5] However, its effects are likely mediated through the modulation of dopaminergic and serotonergic pathways. Evidence suggests the involvement of 5-HT2A/2C receptors in its anxiolytic effects, as these effects are reversed by the antagonist ritanserin.[4] Furthermore, its ability to reverse MK-801-induced behaviors suggests a potential role for NMDA glutamate (B1630785) receptors in its mechanism of action.[1][4]

Alstonine_Antipsychotic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine D2R D2 Receptor DA->D2R Binds DAT Dopamine Transporter (DAT) AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 PKA->DARPP32 Response Modulation of Neuronal Excitability DARPP32->Response Alstonine Alstonine Alstonine->DAT Enhances uptake

Caption: Proposed mechanism of Alstonine's antipsychotic-like effects.

Anticancer Properties

Alstonine has demonstrated notable anticancer activity in preclinical studies. It has been shown to selectively inhibit the in vitro synthesis of DNA from cancerous tissues while having minimal effect on DNA from healthy tissues.[1] This selectivity is attributed to its ability to form a complex with cancer DNA.[1]

Quantitative Data Summary: Anticancer Effects
Cell LineIC50 (µg/mL)Reference
HeLa5.53[7][8]
HepG225[7][8]
HL-6011.16[7][8]
KB10[7][8]
MCF-729.76[7][8]
Animal ModelTreatmentOutcomeReference
YC8 lymphoma ascites in BALB/c miceAlstonine, Serpentine, SempervirineSuccessful treatment in a relatively important proportion of mice[1]
Ehrlich ascites carcinoma in Swiss miceAlstonine, Serpentine, SempervirineSuccessful treatment in a relatively important proportion of mice[1]
Ehrlich ascites carcinoma in miceAlkaloid fraction of Alstonia scholaris (210 mg/kg)20% survival up to 120 days post-inoculation[8]
Experimental Protocols

This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Lines: Human cancer cell lines such as HeLa, HepG2, HL-60, KB, and MCF-7 are used.[7][8]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with various concentrations of Alstonine or an alkaloid fraction containing it for a specified period (e.g., 4 hours).[8]

    • After incubation, the treatment medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Following another incubation period, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength.

  • Endpoint: The IC50 value is calculated from the dose-response curve.

This in vivo model is used to evaluate the antitumor activity of a compound against a rapidly growing tumor.

  • Animals: Swiss albino mice are used.

  • Tumor Inoculation: EAC cells are inoculated intraperitoneally into the mice.

  • Drug Administration: Treatment with Alstonine or an alkaloid fraction (e.g., 210 mg/kg, once daily for 9 consecutive days) is initiated 24 hours after tumor inoculation.[8] A control group receives saline.

  • Endpoints:

    • Median Survival Time (MST) and Average Survival Time (AST): The survival time of the treated animals is monitored and compared to the control group.[8]

    • Tumor Volume/Cell Count: The volume of ascitic fluid or the number of tumor cells can be measured at the end of the experiment.

Signaling Pathway

The precise molecular mechanisms underlying the anticancer effects of Alstonine are still under investigation. However, its ability to selectively bind to and inhibit the synthesis of cancer DNA is a key aspect of its action.[1] Like other isoquinoline (B145761) alkaloids, it may exert its effects through various mechanisms including cell cycle arrest, apoptosis, and autophagy.[9] The interaction with DNA can disrupt replication, repair, and transcription processes in cancer cells.[9]

Alstonine_Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Cell_Lines Cancer Cell Lines (HeLa, HepG2, etc.) Treatment_vitro Alstonine Treatment (Varying Concentrations) Cell_Lines->Treatment_vitro MTT_Assay MTT Assay Treatment_vitro->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Treatment_vivo Alstonine Treatment IC50->Treatment_vivo Dose Selection Animal_Model Animal Model (EAC in Mice) Tumor_Inoculation Tumor Inoculation Animal_Model->Tumor_Inoculation Tumor_Inoculation->Treatment_vivo Monitoring Monitor Survival (MST, AST) & Tumor Growth Treatment_vivo->Monitoring Efficacy Assess Antitumor Efficacy Monitoring->Efficacy Pathway_Analysis Signaling Pathway Analysis Efficacy->Pathway_Analysis Investigate Mechanism DNA_Binding DNA Binding Assays DNA_Binding->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Cell_Cycle->Pathway_Analysis Apoptosis Apoptosis Assays Apoptosis->Pathway_Analysis

Caption: Experimental workflow for evaluating Alstonine's anticancer activity.

Conclusion

Alstonine presents a compelling profile as a potential therapeutic agent with significant antipsychotic, anxiolytic, and anticancer properties demonstrated in animal models. The provided protocols and data summaries offer a foundational resource for researchers to further investigate its mechanisms of action and advance its development towards clinical applications. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in its diverse pharmacological effects.

References

Application Notes and Protocols for Alstoyunine E in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstoyunine E is a monoterpenoid indole (B1671886) alkaloid that has demonstrated potential as an anti-inflammatory agent. Initial studies have shown that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme critically involved in the inflammatory cascade. This suggests its potential for development as a therapeutic agent for inflammatory diseases. These application notes provide an overview of the potential mechanisms of this compound and detailed protocols for its investigation in inflammation research.

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways. The selective inhibition of COX-2 by this compound is a significant finding, as COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. The expression of COX-2 is regulated by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Therefore, it is hypothesized that this compound may exert its anti-inflammatory effects not only by directly inhibiting COX-2 but also by potentially modulating the NF-κB and MAPK signaling cascades.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.[1][3]

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[4][5] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.[4][6]

Data Presentation

While specific quantitative data for this compound is limited, the following tables summarize the anti-inflammatory and cytotoxic activities of other alkaloids isolated from the Alstonia genus, providing a valuable reference for researchers.

Table 1: Anti-inflammatory Activity of Alstonia Alkaloids

CompoundAssayTarget/MediatorActivityReference
This compoundIn vitroCOX-2>75% inhibition[7]
Alkaloid 3 (from A. yunnanensis)In vitroCOX-2>85% inhibition[7]
Alkaloid 4 (from A. yunnanensis)In vitroCOX-2>85% inhibition[7]
Alkaloid 7 (from A. yunnanensis)In vitroCOX-2>85% inhibition[7]
Scholarisine P-S (compounds 4, 7, 8, 13, 16)NF-κB Luciferase Reporter AssayNF-κBSignificant inhibition[8]

Table 2: Cytotoxicity of Alstonia Alkaloids (IC50 values in µM)

CompoundCCF-STTG1 (Astrocytoma)CHG-5 (Glioma)SHG-44 (Glioma)U251 (Glioma)SK-MEL-2 (Skin Cancer)MCF-7 (Breast Cancer)BEN-MEN-1 (Meningioma)Reference
Alkaloid 3 (from A. yunnanensis)10.512.315.411.725.620.1>100[7]
Alkaloid 4 (from A. yunnanensis)8.910.113.29.822.418.5>100[7]
Alkaloid 7 (from A. yunnanensis)11.213.516.812.428.923.7>100[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-inflammatory properties of this compound.

In Vitro Cytotoxicity Assessment

A primary step in drug discovery is to assess the cytotoxicity of the compound to determine a non-toxic working concentration range for subsequent in vitro assays.[9]

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • This compound

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_alstoyunine_e Add this compound (various concentrations) incubate_24h_1->add_alstoyunine_e incubate_24h_2 Incubate 24h add_alstoyunine_e->incubate_24h_2 add_mtt Add MTT solution incubate_24h_2->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

MTT Assay Workflow.
Assessment of Anti-inflammatory Activity in Vitro

The following protocols are designed to evaluate the effect of this compound on key inflammatory mediators in a lipopolysaccharide (LPS)-stimulated macrophage model.[10][11]

Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[12][13]

  • Materials:

    • LPS-stimulated RAW 264.7 cell culture supernatants

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed and treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A to each sample and standard well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol: Measurement of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the levels of specific proteins like PGE2 and cytokines in cell culture supernatants.[14][15][16]

  • Materials:

    • LPS-stimulated RAW 264.7 cell culture supernatants

    • Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

    • Microplate reader

  • Procedure:

    • Seed and treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA for each target molecule according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of each mediator from the respective standard curve.

In_Vitro_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound (1h) seed_cells->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_pge2 ELISA for PGE2 collect_supernatant->elisa_pge2 elisa_cytokines ELISA for TNF-α, IL-6, IL-1β collect_supernatant->elisa_cytokines

In Vitro Anti-inflammatory Assay Workflow.
Investigation of Molecular Mechanisms

Protocol: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting allows for the detection and quantification of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Materials:

    • LPS-stimulated RAW 264.7 cell lysates

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting transfer system

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat RAW 264.7 cells with this compound followed by LPS stimulation for appropriate time points (e.g., 15-60 minutes for phosphorylation events).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription IkappaB IκB IKK->IkappaB inhibits NFkB NF-κB IkappaB->NFkB sequesters NFkB->Transcription Mediators Inflammatory Mediators (COX-2, TNF-α, IL-6, NO) Transcription->Mediators Alstoyunine_E This compound Alstoyunine_E->MAPK Potential Inhibition? Alstoyunine_E->NFkB Potential Inhibition? Alstoyunine_E->Mediators Inhibits COX-2

Inflammatory Signaling Pathways.
In Vivo Anti-inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used acute inflammation model to assess the in vivo anti-inflammatory effects of a compound.[17][18]

  • Materials:

    • Male Wistar rats or Swiss albino mice

    • This compound

    • Carrageenan solution (1% in saline)

    • Plethysmometer

    • Indomethacin (B1671933) (positive control)

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or intraperitoneally at different doses. Administer the vehicle to the control group and indomethacin to the positive control group.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis fast_animals Fast animals overnight administer_compound Administer this compound, vehicle, or positive control fast_animals->administer_compound inject_carrageenan Inject carrageenan into hind paw administer_compound->inject_carrageenan measure_paw_volume Measure paw volume at 0, 1, 2, 3, 4 hours inject_carrageenan->measure_paw_volume calculate_inhibition Calculate % inhibition of edema measure_paw_volume->calculate_inhibition

References

Alstonine: A Promising Indole Alkaloid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Alstonine, an indole (B1671886) alkaloid found in various medicinal plants such as Alstonia boonei and Rauwolfia vomitoria, has demonstrated significant potential as a therapeutic agent.[1] Traditionally used in the management of mental health conditions, recent scientific investigations have highlighted its atypical antipsychotic and potent anticancer properties.[1][2] This document provides a comprehensive overview of the biological activities of Alstonine, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support further research and drug development.

I. Anticancer Therapeutic Potential

Alstonine exhibits anticancer activity through the induction of apoptosis and inhibition of tumor growth.[1][3] Its mechanism is believed to involve intercalation with DNA, forming an "alkaloid-cancer DNA" complex, and modulation of key signaling pathways.[1]

Quantitative Data Summary: Anticancer Activity of Alstonine
Cell Line Assay Concentration/Dose Effect Reference
MG63 (Osteosarcoma)Cell Viability1.25 µM - 20 µMDose-dependent reduction in viability (93% to 27%)[3]
U-2OS (Osteosarcoma)Cell Viability1.25 µM - 20 µMDose-dependent reduction in viability (95% to 32%)[3]
MG63 & U-2OSColony Formation1.25 µM - 20 µMSignificant reduction in colony formation[3]
U-2OS Xenograft (Mice)Tumor Growth Inhibition5 mg/kg, 10 mg/kg, 20 mg/kg (30 days)Significant, dose-dependent reduction in tumor volume[3]
YC8 Lymphoma (Mice)Antitumor ActivityNot specifiedSuccessful treatment in a proportion of mice[1]
Ehrlich Ascites Carcinoma (Mice)Antitumor ActivityNot specifiedSuccessful treatment in a proportion of mice[1]
Anticancer Signaling Pathways

Alstonine's anticancer effects in osteosarcoma are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn mediates the PGC-1α/TFAM pathway, leading to apoptosis.[3] In other contexts, Alstonine is known to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the release of cytochrome c and activation of caspases.[4][5] It has also been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6][7]

Alstonine Alstonine AMPK AMPK Alstonine->AMPK DNA_Damage DNA Damage Alstonine->DNA_Damage Bax Bax (pro-apoptotic) upregulation Alstonine->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Alstonine->Bcl2 PGC1a_TFAM PGC-1α/TFAM Pathway AMPK->PGC1a_TFAM Apoptosis Apoptosis PGC1a_TFAM->Apoptosis Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth DNA_Damage->Apoptosis Bax->Mitochondria Bcl2->Mitochondria Caspases->Apoptosis

Anticancer signaling pathways of Alstonine.
Experimental Protocols: Anticancer Activity

This protocol is for determining the cytotoxic effects of Alstonine on cancer cell lines.

Workflow:

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Alstonine (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan (B1609692) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT Assay.

Procedure:

  • Seed cancer cells (e.g., MG63, U-2OS) in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.[8]

  • Replace the medium with fresh medium containing various concentrations of Alstonine (e.g., 1.25 µM to 20 µM) and incubate for 48 hours.[3][8]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-5 hours.[8]

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[9]

This protocol is for quantifying apoptosis in Alstonine-treated cells using flow cytometry.

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of Alstonine.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of Alstonine.

Procedure:

  • Implant human cancer cells (e.g., U-2OS) subcutaneously into the flank of immunodeficient mice.[3]

  • When tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer Alstonine intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 30 days).[3]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[3]

II. Antipsychotic Therapeutic Potential

Alstonine exhibits an atypical antipsychotic profile in various preclinical models.[2] Unlike typical antipsychotics, it does not appear to directly interact with dopamine (B1211576) D1 or D2 receptors, suggesting a novel mechanism of action that may offer a better side-effect profile.[1]

Quantitative Data Summary: Antipsychotic Activity of Alstonine
Animal Model Assay Dose Effect Reference
MiceAmphetamine-induced lethality0.5 - 2.0 mg/kgPrevention of lethality[1]
MiceApomorphine-induced stereotypy0.5 - 2.0 mg/kgInhibition of stereotypy[1]
MiceHaloperidol-induced catalepsy0.5 - 2.0 mg/kgPrevention of catalepsy[1]
MiceMK-801-induced hyperlocomotion0.1, 0.5, 1.0 mg/kgPrevention of hyperlocomotion[1]
MiceBrain Amine LevelsNot specifiedDecreased dopamine in frontal cortex, increased DOPAC in striatum, increased serotonin (B10506) in frontal cortex[2]
Antipsychotic Mechanism of Action

Alstonine's antipsychotic effects are thought to be mediated through its interaction with serotonergic and glutamatergic systems. It has been shown to act on 5-HT2A/2C serotonin receptors and modulate NMDA glutamate (B1630785) receptor function.[1][2] This modulation, combined with an increase in intraneuronal dopamine catabolism, likely contributes to its therapeutic effects without the extrapyramidal side effects associated with direct dopamine receptor blockade.[2]

Alstonine Alstonine Serotonin_System Serotonin System (5-HT2A/2C Receptors) Alstonine->Serotonin_System Glutamate_System Glutamate System (NMDA Receptors) Alstonine->Glutamate_System Dopamine_Metabolism Increased Intraneuronal Dopamine Catabolism Alstonine->Dopamine_Metabolism Antipsychotic_Effect Antipsychotic-like Effects Serotonin_System->Antipsychotic_Effect Glutamate_System->Antipsychotic_Effect Dopamine_Metabolism->Antipsychotic_Effect Reduced_Side_Effects Potential for Reduced Extrapyramidal Side Effects Antipsychotic_Effect->Reduced_Side_Effects cluster_0 Pre-treatment & Acclimation cluster_1 Induction & Measurement cluster_2 Analysis A Administer Alstonine (0.1, 0.5, 1.0 mg/kg, i.p.) B Acclimate mice to locomotor activity cages A->B C Administer MK-801 (0.15-0.32 mg/kg, i.p.) B->C D Record locomotor activity for 60-120 min C->D E Quantify distance traveled and stereotypy D->E F Compare Alstonine-treated groups to vehicle control E->F

References

Application Notes and Protocols for Alstoyunine E Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific target identification studies for Alstoyunine E have not been published in peer-reviewed literature. The following application notes and protocols provide a generalized framework for the identification of molecular targets of a novel bioactive compound, such as this compound, based on established methodologies. The data presented are illustrative and intended to serve as a guide for experimental design and data interpretation.

Introduction

This compound is an indole (B1671886) alkaloid with potential therapeutic properties. Identifying its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. This document outlines a comprehensive strategy for the target deconvolution of this compound, employing a combination of affinity-based proteomics and label-free quantitative proteomics.

The proposed workflow is designed for researchers, scientists, and drug development professionals engaged in natural product pharmacology and chemical biology.

Overall Target Identification Workflow

The overarching strategy involves two parallel and complementary approaches to identify and validate the protein targets of this compound.

Target_ID_Workflow cluster_0 Affinity-Based Approach cluster_1 Label-Free Proteomics Approach Synthesize_Probe Synthesize this compound Affinity Probe Immobilize_Probe Immobilize Probe on Affinity Resin Synthesize_Probe->Immobilize_Probe Affinity_Purification Affinity Purification from Cell Lysate Immobilize_Probe->Affinity_Purification MS_Analysis_Affinity LC-MS/MS Analysis Affinity_Purification->MS_Analysis_Affinity Bioinformatics Bioinformatics Analysis (Target Prioritization) MS_Analysis_Affinity->Bioinformatics Cell_Treatment Treat Cells with this compound Protein_Extraction Protein Extraction and Digestion Cell_Treatment->Protein_Extraction MS_Analysis_LFQ LC-MS/MS Analysis (Label-Free Quant) Protein_Extraction->MS_Analysis_LFQ MS_Analysis_LFQ->Bioinformatics Validation Target Validation (e.g., CETSA, KO studies) Bioinformatics->Validation

Fig. 1: Overall workflow for this compound target identification.

Section 1: Affinity-Based Target Identification

This approach utilizes a chemically modified version of this compound (an affinity probe) to "pull-down" its binding partners from a complex biological sample.

Protocol 1: Synthesis and Immobilization of this compound Affinity Probe

Objective: To synthesize an this compound derivative with a linker and reactive group for immobilization, and to couple it to an affinity matrix.

Materials:

  • This compound

  • Linker with a terminal reactive group (e.g., NHS-ester-PEG-alkyne)

  • Azide-functionalized agarose (B213101) beads (e.g., NHS-activated Sepharose 4 Fast Flow)

  • Copper (II) sulfate, Sodium ascorbate (B8700270) (for Click Chemistry)

  • Organic solvents (DMF, DMSO)

  • Reaction vials, magnetic stirrer

Procedure:

  • Probe Synthesis:

    • Identify a non-critical position on the this compound scaffold for linker attachment via synthetic chemistry.

    • Synthesize the this compound-linker-alkyne conjugate.

    • Purify the probe using HPLC and confirm its structure by NMR and mass spectrometry.

  • Immobilization to Beads (via Click Chemistry):

    • Wash 1 ml of azide-functionalized agarose beads with 10 volumes of ice-cold water, followed by 10 volumes of coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • Dissolve 1 mg of the this compound-alkyne probe in DMSO.

    • In a reaction vial, combine the washed beads, the dissolved probe, 10 mM copper (II) sulfate, and 50 mM sodium ascorbate.

    • Incubate the reaction for 4-6 hours at room temperature with gentle end-over-end rotation.

    • Wash the beads extensively with coupling buffer, followed by a high-salt buffer (e.g., 0.5 M NaCl) and finally with the lysis buffer to be used in the pull-down experiment.

    • Block any remaining reactive groups by incubating with 1 M ethanolamine (B43304) for 2 hours.

    • Store the this compound-coupled beads at 4°C in a storage buffer containing a preservative (e.g., 0.02% sodium azide).

Protocol 2: Affinity Purification of Target Proteins

Objective: To isolate proteins that specifically bind to the immobilized this compound probe.

Materials:

  • This compound-coupled agarose beads

  • Control beads (e.g., beads coupled with just the linker or a scrambled version of the molecule)

  • Cell line of interest (e.g., a neuronal cell line if investigating neuropharmacological effects)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (Lysis buffer with reduced detergent, e.g., 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or a buffer containing a high concentration of free this compound for competitive elution)

  • Neutralization buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pull-down:

    • Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.

    • Incubate 1-2 mg of the pre-cleared lysate with 50 µl of this compound-coupled beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by adding 100 µl of elution buffer to the beads and incubating for 5-10 minutes.

    • Collect the eluate and neutralize immediately with neutralization buffer if using a low pH elution.

    • Repeat the elution step.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate the eluted proteins and perform an in-solution or in-gel trypsin digest.

    • Desalt the resulting peptides using C18 spin columns.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation: Illustrative Affinity Purification Results
Protein ID (UniProt) Gene Name Fold Enrichment (this compound / Control) p-value Function
P62333TUBB15.21.2e-5Cytoskeleton, Microtubule dynamics
Q13547HSP90AA112.83.5e-5Chaperone, Protein folding
P04637TP539.58.1e-4Tumor suppressor, Apoptosis
P31749GSK3B8.71.5e-3Kinase, Signaling pathways
Q9Y243VDAC17.12.2e-3Mitochondrial membrane protein

Table 1: Hypothetical list of proteins identified by affinity purification-mass spectrometry, showing significant enrichment with the this compound probe compared to control beads.

Section 2: Label-Free Quantitative Proteomics

This approach identifies potential targets by observing changes in the abundance of cellular proteins after treatment with this compound.

Protocol 3: Cell Treatment and Proteomic Profiling

Objective: To quantify changes in the cellular proteome upon this compound treatment.

Materials:

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with this compound at a relevant concentration (e.g., IC50 value from a cell viability assay) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Perform at least three biological replicates for each condition.

  • Protein Extraction and Digestion:

    • Harvest and wash cells with PBS.

    • Lyse cells in 8 M urea buffer.

    • Reduce disulfide bonds with DTT (5 mM, 30 min at 37°C).

    • Alkylate cysteines with iodoacetamide (15 mM, 30 min in the dark at room temperature).

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to < 2 M.

    • Digest with trypsin overnight at 37°C.

  • Peptide Cleanup and LC-MS/MS:

    • Stop the digestion with formic acid.

    • Desalt the peptides using C18 columns.

    • Analyze the peptides by nano-LC-MS/MS using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the treated and control groups.

    • Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance.

Data Presentation: Illustrative Proteomics Results
Protein ID (UniProt) Gene Name Log2 Fold Change (Treated/Control) p-value Cellular Process
P04637TP531.89.8e-6Apoptosis, Cell cycle
P42336CASP31.52.1e-5Apoptosis
Q06830BCL2-1.27.4e-5Anti-apoptosis
P31749GSK3B1.14.5e-4Signaling
P62736ACTB0.10.85Cytoskeleton (housekeeping)

Table 2: Hypothetical list of proteins showing significant changes in abundance after this compound treatment.

Section 3: Bioinformatics and Target Validation

The candidate proteins from both approaches need to be integrated and prioritized for further validation.

Bioinformatics_Pathway Input_Data Candidate Protein Lists (Affinity & Proteomics) Venn_Diagram Venn Diagram (Identify Overlap) Input_Data->Venn_Diagram Pathway_Analysis Pathway & GO Enrichment Analysis Input_Data->Pathway_Analysis PPI_Network Protein-Protein Interaction Network Analysis Input_Data->PPI_Network Prioritized_Targets Prioritized Target List Venn_Diagram->Prioritized_Targets Pathway_Analysis->Prioritized_Targets PPI_Network->Prioritized_Targets

Fig. 2: Bioinformatics workflow for target prioritization.
Signaling Pathway Analysis

Based on the hypothetical data, a key pathway that appears to be modulated by this compound is the apoptosis pathway, potentially involving GSK3B and TP53.

Apoptosis_Pathway Alstoyunine_E This compound GSK3B GSK3B Alstoyunine_E->GSK3B binds/activates? TP53 TP53 GSK3B->TP53 inhibits degradation BCL2 BCL2 TP53->BCL2 represses CASP3 Caspase-3 TP53->CASP3 activates BCL2->CASP3 inhibits Apoptosis Apoptosis CASP3->Apoptosis

Fig. 3: Hypothetical signaling pathway involving this compound.

This document provides a detailed, albeit generalized, guide for the target identification of this compound. Successful execution of these protocols, followed by rigorous bioinformatics analysis and subsequent biological validation (e.g., using Cellular Thermal Shift Assays, knockout/knockdown studies, or enzymatic assays), will be essential to elucidate the mechanism of action of this promising natural product.

Application Notes and Protocols: Alstonine Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "Alstoyunine E" yielded limited information regarding its dosage and administration in mice in the context of antipsychotic research. However, a significant body of research exists for "Alstonine," an indole (B1671886) alkaloid with a well-documented antipsychotic-like profile in murine models. It is presumed that the user's interest lies in the application of this latter compound, and the following application notes and protocols are based on the available scientific literature for Alstonine (B1665729).

Introduction

Alstonine is an indole alkaloid identified as the major constituent of plant-based remedies used in traditional Nigerian medicine for the treatment of mental illness.[1][2] In preclinical studies using mice, Alstonine has demonstrated a clear antipsychotic-like profile, comparable to atypical antipsychotics, but with a potentially unique mechanism of action.[1][3][4] These notes provide a summary of dosages, administration routes, and detailed experimental protocols for researchers, scientists, and drug development professionals working with Alstonine in murine models.

Quantitative Data Summary

The following tables summarize the effective doses of Alstonine in various behavioral and physiological assays in mice.

Table 1: Alstonine Dosage in Antipsychotic-Like Behavioral Models in Mice

Experimental ModelMouse StrainRoute of AdministrationAlstonine Dosage (mg/kg)Observed EffectReference
Amphetamine-Induced LethalityNot SpecifiedIntraperitoneal (i.p.)0.5 - 2.0Prevention of lethality[1]
Apomorphine-Induced StereotypyNot SpecifiedIntraperitoneal (i.p.)Not specified in abstractInhibition of stereotypy[3]
MK-801-Induced HyperlocomotionNot SpecifiedIntraperitoneal (i.p.)0.1, 0.5, 1.0Prevention of hyperlocomotion[1]
Haloperidol-Induced CatalepsyNot SpecifiedIntraperitoneal (i.p.)Not specified in abstractPrevention of catalepsy[3]
Social Interaction TestNot SpecifiedNot Specified0.5 (sub-chronic)Increased social interaction[5]
MK-801-Induced Social WithdrawalNot SpecifiedNot Specified0.5 (partial), 1.0 (complete)Prevention of social withdrawal[5]

Table 2: Alstonine Dosage in Other Relevant Assays in Mice

Experimental ModelMouse StrainRoute of AdministrationAlstonine Dosage (mg/kg)Observed EffectReference
Anxiety Models (Hole-board, Light/Dark Test)Not SpecifiedIntraperitoneal (i.p.)0.5, 1.0Anxiolytic-like effects[1]
Barbiturate-Induced Sleeping TimeNot SpecifiedNot SpecifiedNot specified in abstractPotentiation of sleeping time[3]
Glycemia Levels (Fasting)CF1 AlbinoIntraperitoneal (i.p.)0.5, 1.0Prevention of fasting-induced decrease in glucose[2]
Prolactin LevelsCF1 AlbinoIntraperitoneal (i.p.)1.0No significant effect[2]

Experimental Protocols

MK-801-Induced Hyperlocomotion

This protocol is used to assess the potential of a compound to mitigate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a common model for studying psychosis.

Materials:

  • Male adult mice (e.g., CF1 albino)[2]

  • Alstonine hydrochloride

  • MK-801

  • Saline solution (0.9% NaCl)

  • Locomotor activity cages

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituate the mice to the locomotor activity cages for a period of 30-60 minutes before drug administration.

  • Prepare fresh solutions of Alstonine and MK-801 in saline on the day of the experiment.

  • Administer Alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle (saline) to the mice.[1]

  • After a 30-minute pretreatment period, administer MK-801 (e.g., 0.1 mg/kg, i.p.) to induce hyperlocomotion.[1]

  • Immediately place the mice back into the locomotor activity cages and record their locomotor activity for a predefined period (e.g., 30-60 minutes).

  • Analyze the data by comparing the locomotor activity of the Alstonine-treated groups to the vehicle- and MK-801-only treated groups.

Assessment of Anxiolytic-Like Effects in the Light/Dark Box Test

This model is used to evaluate the anxiolytic properties of a compound based on the innate aversion of mice to brightly illuminated areas.

Materials:

  • Male adult mice

  • Alstonine hydrochloride

  • Saline solution (0.9% NaCl)

  • Light/dark box apparatus

  • Syringes and needles for i.p. injection

Procedure:

  • Prepare fresh solutions of Alstonine in saline.

  • Administer Alstonine (0.5 or 1.0 mg/kg, i.p.) or vehicle (saline) to the mice.[1]

  • After a 30-minute pretreatment period, place each mouse in the center of the light compartment of the light/dark box.[1]

  • Allow the mouse to explore the apparatus for a 5-minute test period.

  • Record the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.

  • An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Evaluation of Effects on Glycemia

This protocol assesses the impact of Alstonine on blood glucose levels, a common side effect of some atypical antipsychotics.

Materials:

  • Male adult mice (e.g., CF1 albino)[2]

  • Alstonine hydrochloride

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Syringes and needles for i.p. injection

Procedure:

  • Fast the mice for a predetermined period (e.g., 6 hours) with free access to water.

  • Measure the baseline blood glucose levels from a tail-prick blood sample using a glucometer.

  • Administer Alstonine (0.5 or 1.0 mg/kg, i.p.) or vehicle (saline).[2]

  • Continue the fast for an additional 3 hours after drug administration.[2]

  • Measure the final blood glucose levels at the end of the 3-hour post-administration period.

  • Compare the changes in blood glucose levels between the Alstonine-treated and vehicle-treated groups.

Diagrams

Proposed Signaling Pathway of Alstonine

Alstonine_Signaling_Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System 5HT_Neuron 5-HT Neuron 5HT_Release 5-HT Release 5HT_Neuron->5HT_Release 5HT2A_C_Receptor 5-HT2A/C Receptor 5HT_Release->5HT2A_C_Receptor DA_Release DA Release 5HT2A_C_Receptor->DA_Release Modulates DA_Neuron DA Neuron DA_Neuron->DA_Release DA_Metabolism Intraneuronal Dopamine Catabolism DA_Neuron->DA_Metabolism Alstonine Alstonine Alstonine->5HT_Release Increases Alstonine->DA_Metabolism Increases

Caption: Proposed mechanism of Alstonine involving serotonergic and dopaminergic systems.

Experimental Workflow for MK-801-Induced Hyperlocomotion Assay

Experimental_Workflow start Start habituation Habituation to Locomotor Cages (30-60 min) start->habituation treatment Administer Alstonine (i.p.) or Vehicle habituation->treatment pretreatment Pretreatment Period (30 min) treatment->pretreatment induction Induce Hyperlocomotion with MK-801 (i.p.) pretreatment->induction recording Record Locomotor Activity (30-60 min) induction->recording analysis Data Analysis and Comparison of Groups recording->analysis end End analysis->end

Caption: Workflow for the MK-801-induced hyperlocomotion experiment in mice.

Logical Relationship in Anxiety Models

Anxiety_Model_Logic Alstonine Alstonine Administration (0.5 - 1.0 mg/kg) Anxiolytic_Effect Anxiolytic-like Effect Alstonine->Anxiolytic_Effect Increased_Exploration Increased Exploration of Aversive Environments Anxiolytic_Effect->Increased_Exploration Light_Dark_Test Increased Time in Light Compartment Increased_Exploration->Light_Dark_Test Hole_Board_Test Increased Head-Dips Increased_Exploration->Hole_Board_Test

Caption: Logical flow of Alstonine's effect in mouse models of anxiety.

References

Application Notes and Protocols for Alstoyunine E (Alstonine)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Alstoyunine E (Alstonine) Solubility and Stability Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as Alstonine, is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauwolfia vomitoria[1][2]. It is recognized for its potential antipsychotic, anxiolytic, and anticancer properties[3][4]. The development of Alstonine as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

These application notes provide a comprehensive overview of the solubility and stability characteristics of Alstonine, along with detailed protocols for their evaluation.

Physicochemical Properties

Alstonine is an organic heteropentacyclic compound with the chemical formula C₂₁H₂₀N₂O₃ and a molecular weight of 348.4 g/mol [5]. Its structure includes an indole nucleus, a common feature in many bioactive alkaloids[4].

Data Presentation: Solubility and Stability Summary

The following tables summarize the known solubility and stability data for Alstonine.

Table 1: Solubility of Alstonine

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[6][7]
Acidic WaterGenerally Soluble
Neutral Water (as free form)Generally Insoluble
Polar Organic Solvents (e.g., Chloroform, Methanol)Generally Soluble

Table 2: Stability of Alstonine

ConditionStabilityReference
Ambient Temperature (shipping)Stable for a few weeks[6]
Short-term Storage (0 - 4 °C)Stable for days to weeks[6]
Long-term Storage (-20 °C)Stable for months to years[6]
Proper Storage (-20 °C)>2 years[6]

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability testing for Alstonine.

Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy

Objective: To determine the kinetic solubility of Alstonine in various aqueous buffers.

Materials:

  • Alstonine powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

  • 96-well microplates (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Alstonine in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the Alstonine stock solution with DMSO to create a concentration gradient.

  • Addition of Aqueous Buffer: To each well containing the DMSO-Alstonine solution, add the respective aqueous buffer (e.g., PBS pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation.

  • Solubility Measurement: Measure the absorbance of each well at a predetermined wavelength (λmax) for Alstonine using a microplate reader. The highest concentration that does not show precipitation (as indicated by a sharp drop in absorbance) is considered the kinetic solubility.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of Alstonine under various stress conditions to identify potential degradation pathways.

Materials:

  • Alstonine solution (in a suitable solvent like methanol (B129727) or acetonitrile)

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • High-intensity light source (for photolytic stress)

  • Oven (for thermal stress)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of Alstonine solution.

  • Stress Conditions:

    • Acidic: Add HCl to an aliquot to achieve a final concentration of 0.1 N HCl.

    • Basic: Add NaOH to an aliquot to achieve a final concentration of 0.1 N NaOH.

    • Oxidative: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

    • Photolytic: Expose an aliquot to a high-intensity light source (e.g., Xenon lamp).

    • Thermal: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions.

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Quantify the percentage of degradation.

Mandatory Visualization

experimental_workflow cluster_solubility Solubility Testing Workflow cluster_stability Stability Testing Workflow prep_stock Prepare 10 mM Alstonine Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Add Aqueous Buffers (various pH) serial_dilute->add_buffer incubate_sol Incubate at RT add_buffer->incubate_sol measure_abs Measure Absorbance (UV-Vis) incubate_sol->measure_abs determine_sol Determine Kinetic Solubility measure_abs->determine_sol prep_samples Prepare Alstonine Solution Aliquots stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) prep_samples->stress_conditions incubate_stab Incubate for Defined Periods stress_conditions->incubate_stab analyze_hplc Analyze by HPLC-UV/MS incubate_stab->analyze_hplc eval_data Evaluate Degradation Profile analyze_hplc->eval_data

Caption: Experimental workflows for solubility and stability testing.

degradation_pathway Alstonine Alstonine (Parent Compound) Deg_Acid Acid Hydrolysis Products Alstonine->Deg_Acid Acidic Stress Deg_Base Base Hydrolysis Products Alstonine->Deg_Base Basic Stress Deg_Ox Oxidation Products Alstonine->Deg_Ox Oxidative Stress Deg_Photo Photolytic Degradants Alstonine->Deg_Photo Photolytic Stress

Caption: Potential degradation pathways of Alstonine.

References

Troubleshooting & Optimization

Technical Support Center: Alstoyunine E Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Alstoyunine E and related macroline-type indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Since a formal total synthesis of this compound has not been published, this guide focuses on the established synthetic strategies for the closely related macroline (B1247295) alkaloid core, addressing common challenges to improve reaction yields and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the macroline core structure, focusing on key transformations.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a foundational step in constructing the tetracyclic core of many indole alkaloids. It involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone.

Question 1: I am observing low to no yield of the desired tetracyclic product in my Pictet-Spengler reaction. What are the likely causes and solutions?

Answer: Low yields in the Pictet-Spengler reaction can stem from several factors related to the reactivity of your substrates and the reaction conditions. Here’s a breakdown of potential issues and how to address them:

  • Insufficient Acid Catalysis: The reaction requires an acid to form the reactive iminium ion intermediate.[1]

    • Solution: Ensure you are using an appropriate acid catalyst (e.g., trifluoroacetic acid (TFA), camphorsulfonic acid (CSA)) at a suitable concentration. The optimal acid and its loading should be determined empirically. For sensitive substrates, milder conditions may be necessary.

  • Poor Nucleophilicity of the Indole: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, hindering the cyclization.

    • Solution: If possible, modify the synthetic route to avoid electron-withdrawing groups on the indole during this step. Alternatively, stronger acid catalysis or higher temperatures may be required, but this risks substrate decomposition.

  • Low Electrophilicity of the Carbonyl Component: Sterically hindered or electron-rich aldehydes (or ketones) can be less reactive.

    • Solution: Use a more reactive aldehyde or consider harsher reaction conditions. Protecting groups on the tryptamine nitrogen (e.g., Boc, Cbz) can sometimes influence the reaction's success.

  • Substrate Decomposition: The starting materials or the product may be unstable under the acidic conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try using a weaker acid, lowering the reaction temperature, or reducing the reaction time.

Question 2: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Controlling stereoselectivity is a common challenge. The outcome is often influenced by the substituents on the starting materials and the reaction conditions.

  • Substrate Control: The stereochemistry of the tryptamine derivative, particularly at the alpha-position to the amino group, will heavily influence the stereochemical outcome of the cyclization.

  • Temperature: Lowering the reaction temperature can sometimes favor the kinetic product and improve diastereoselectivity.

  • Chiral Auxiliaries and Catalysts: For asymmetric syntheses, the use of a chiral auxiliary on the tryptamine or a chiral acid catalyst can induce high levels of stereocontrol.

Troubleshooting Flowchart for Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction q1 Is the indole electron-rich? start->q1 a1_no Increase acid strength/concentration or consider a different synthetic route. q1->a1_no No q2 Is the aldehyde reactive? q1->q2 Yes a2_no Use a more electrophilic aldehyde or increase reaction temperature. q2->a2_no No q3 Is there evidence of decomposition? q2->q3 Yes a3_yes Use milder acid (e.g., CSA), lower temperature, or shorten reaction time. q3->a3_yes Yes a3_no Screen different solvents (e.g., CH2Cl2, toluene) and optimize reagent concentrations. q3->a3_no No

Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.

Palladium-Catalyzed α-Vinylation

This intramolecular reaction is a key step for forming the pentacyclic core found in many macroline alkaloids.[2]

Question 3: The intramolecular Pd-catalyzed α-vinylation is giving a low yield. How can I optimize this reaction?

Answer: The success of this cyclization is highly dependent on the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand are critical.

    • Solution: Screen a variety of phosphine ligands (e.g., PPh₃, BINAP, Xantphos) to find the optimal one for your specific substrate. The choice of ligand can influence both the rate and selectivity of the reaction.

  • Base Selection: An appropriate base is required to generate the enolate for the cross-coupling.

    • Solution: Common bases include KHMDS, LHMDS, and NaHMDS. The strength and steric bulk of the base can affect the reaction's efficiency.

  • Solvent: The solvent can impact the solubility of the reactants and the stability of the catalytic species.

    • Solution: Anhydrous, non-polar solvents like toluene (B28343) or THF are typically used. A solvent screen may be necessary to find the optimal conditions.

  • Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the catalyst or substrate.

    • Solution: Start with the reported temperature for similar substrates and optimize as needed, typically in the range of 80-110 °C.

Quantitative Data Summary

The following tables summarize representative yields for key reactions in the synthesis of macroline alkaloids, which are structurally related to this compound. Note that yields are highly substrate-dependent and may require optimization.

Table 1: Representative Yields for Key Reactions in Macroline Synthesis [1][3]

Reaction StepStarting MaterialProductReagents & ConditionsTypical Yield (%)
Pictet-SpenglerTryptamine derivative, AldehydeTetracyclic indoleTFA, CH₂Cl₂70-85%
Pauson-Khand ReactionEnyneCyclopentenoneCo₂(CO)₈, DMSO~90%
Oxidative Cleavageα-Hydroxy ketoneAldehyde/Methyl EsterPb(OAc)₄70-80%
LactonizationHydroxy esterLactoneAcidic conditions85-95%

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction[1]
  • To a solution of the tryptamine derivative (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C under an argon atmosphere, add trifluoroacetic acid (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Pauson-Khand Reaction[3]
  • To a solution of the enyne substrate (1.0 equiv) in a suitable solvent (e.g., DMSO), add a stoichiometric amount of high-purity dicobalt octacarbonyl (Co₂(CO)₈).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting cyclopentenone by flash column chromatography.

Visualizations

General Synthetic Workflow

The synthesis of the macroline alkaloid core, and by extension this compound, typically follows a convergent strategy.

synthetic_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Further Elaboration cluster_final Final Product tryptamine Tryptamine Derivative pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler aldehyde Aldehyde/Ketone aldehyde->pictet_spengler tetracycle Tetracyclic Core pictet_spengler->tetracycle cycloaddition Cycloaddition (e.g., Pauson-Khand) tetracycle->cycloaddition pentacycle Pentacyclic Intermediate cycloaddition->pentacycle functionalization Late-Stage Functionalization pentacycle->functionalization alstoyunine_e This compound (Macroline Core) functionalization->alstoyunine_e

Caption: A generalized workflow for the synthesis of the macroline alkaloid core.

References

Alstoyunine E Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Alstoyunine E. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the isolation and purification of this monoterpenoid indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a monoterpenoid indole alkaloid. It was first isolated from the leaves and twigs of Alstonia yunnanensis, a plant species known to be rich in various indole alkaloids.[1]

Q2: What are the major challenges in purifying this compound?

A2: The primary challenges stem from its nature as a polar indole alkaloid. These include:

  • Co-elution of structurally similar alkaloids: Alstonia species contain a complex mixture of alkaloids with similar physicochemical properties, making separation difficult.

  • Peak tailing in chromatography: The basic nitrogen atom in the indole structure can interact with acidic stationary phases like silica (B1680970) gel, leading to poor peak shape.

  • Potential for degradation: Indole alkaloids can be sensitive to acidic conditions, prolonged exposure to heat, and light, potentially leading to the formation of artifacts.

  • Low yield: As with many natural products, the concentration of this compound in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

Q3: How can I improve the separation of this compound from other co-eluting alkaloids?

A3: To improve separation, consider the following strategies:

  • Optimize the mobile phase in your chromatography: Systematically screen different solvent systems, including the use of modifiers. For normal-phase chromatography on silica gel, adding a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%) can improve peak shape by neutralizing acidic silanol (B1196071) sites.

  • Employ different chromatographic techniques: A multi-step approach is often most effective. This can include a combination of column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., C18 reversed-phase) to exploit different separation mechanisms.

  • Consider pH-zone-refining counter-current chromatography: This technique can be highly effective for separating alkaloids with similar structures by taking advantage of their different pKa values.[2]

Q4: My this compound sample appears to be degrading during purification. What can I do to minimize this?

A4: To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases.

  • Work at lower temperatures when possible: Use a rotary evaporator at a controlled temperature (e.g., 40°C) for solvent removal.[3]

  • Protect your samples from light: Use amber-colored glassware or wrap your containers in aluminum foil.[3]

  • Minimize the time the compound spends on acidic stationary phases like silica gel. If degradation on silica is suspected, consider deactivating the silica with a base before use or switching to a less acidic stationary phase like alumina.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield of Crude Alkaloid Extract
Possible Cause Suggested Solution
Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the duration of extraction or perform multiple extraction cycles.- Consider using a more polar solvent or a mixture of solvents to enhance extraction efficiency.
Degradation of this compound during extraction.- Conduct the extraction process at room temperature or under reduced temperature conditions.- Protect the extraction mixture from direct light exposure.[3]
Problem 2: Poor Separation and Peak Tailing in Column Chromatography
Possible Cause Suggested Solution
Strong interaction of the basic alkaloid with the acidic silica gel stationary phase.- Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase to mask the acidic silanol groups on the silica gel.- Deactivate the silica gel with a base before packing the column.
Inappropriate mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Aim for an Rf value between 0.2 and 0.4 for good separation.- Employ a gradient elution, gradually increasing the polarity of the mobile phase.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.
Problem 3: Co-elution of Impurities in HPLC
Possible Cause Suggested Solution
Structurally similar alkaloids with close retention times.- Modify the mobile phase composition to alter selectivity. This can involve changing the organic solvent (e.g., from methanol (B129727) to acetonitrile), adjusting the pH of the aqueous phase, or adding an ion-pairing reagent.- Change the stationary phase. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms.- Optimize the column temperature, as this can affect the retention behavior of different compounds.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound, adapted from the procedure described by Feng et al. (2009).

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the leaves and twigs of Alstonia yunnanensis and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in an acidic aqueous solution (e.g., 0.5% HCl).

    • Partition the acidic solution with an organic solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Basify the remaining aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide.

    • Extract the liberated alkaloids with an organic solvent (e.g., ethyl acetate or chloroform).

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

G plant Powdered Alstonia yunnanensis extraction Maceration with 95% EtOH plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_suspension Suspend in 0.5% HCl crude_extract->acid_suspension partition1 Partition with Ethyl Acetate acid_suspension->partition1 acidic_aqueous Acidic Aqueous Layer (contains protonated alkaloids) partition1->acidic_aqueous Aqueous Phase neutral_fraction Ethyl Acetate Fraction (neutral compounds) partition1->neutral_fraction Organic Phase basification Basify to pH 9-10 with NH4OH acidic_aqueous->basification partition2 Extract with Ethyl Acetate basification->partition2 crude_alkaloids Crude Alkaloid Fraction partition2->crude_alkaloids Organic Phase aqueous_waste Aqueous Waste partition2->aqueous_waste Aqueous Phase

Caption: Workflow for the extraction of crude alkaloids.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture (e.g., starting from 100:0 to 80:20).

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing this compound based on their TLC profiles.

  • Preparative HPLC:

    • Further purify the combined fractions containing this compound using preparative HPLC.

    • A typical system might involve a C18 column with a mobile phase of methanol and water, potentially with a modifier like formic acid to improve peak shape.

    • Isolate the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

G crude_alkaloids Crude Alkaloid Fraction column_chrom Silica Gel Column Chromatography (e.g., CHCl3-MeOH gradient) crude_alkaloids->column_chrom tlc_monitoring TLC Monitoring of Fractions column_chrom->tlc_monitoring combined_fractions Combined Fractions containing this compound tlc_monitoring->combined_fractions prep_hplc Preparative HPLC (e.g., C18, MeOH-H2O) combined_fractions->prep_hplc pure_alstoyunine_e Purified this compound prep_hplc->pure_alstoyunine_e

Caption: Chromatographic purification workflow for this compound.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table provides an illustrative example of expected yields and purity at different stages for the purification of alkaloids from Alstonia species. Actual values may vary depending on the specific plant material and experimental conditions.

Purification Stage Typical Yield (from initial dry plant material) Estimated Purity
Crude Ethanol Extract10 - 15%< 5%
Crude Alkaloid Fraction0.5 - 2%10 - 30%
Silica Gel Column Fraction0.05 - 0.2%50 - 80%
Purified this compound (after HPLC)0.001 - 0.01%> 95%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in troubleshooting common chromatographic issues during this compound purification.

G cluster_troubleshooting Troubleshooting Logic start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? peak_tailing->co_elution No solution1 Add Base to Mobile Phase (e.g., Triethylamine) peak_tailing->solution1 Yes solution3 Modify Mobile Phase Selectivity (solvent, pH) co_elution->solution3 Yes end Resolution Improved co_elution->end No solution1->end solution2 Change Stationary Phase solution4 Optimize Gradient/Temperature solution3->solution4 solution4->end

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Navigating In Vitro Solubility Challenges with Alstonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Alstonine (B1665729). This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome potential challenges with the in vitro solubility of this indole (B1671886) alkaloid. While Alstonine is noted for its significant pharmacological properties, its hydrophobic nature may present difficulties in aqueous solutions for cell-based assays and other in vitro experiments.

Troubleshooting Guide

This section addresses common issues encountered during in vitro studies with compounds exhibiting low aqueous solubility, with specific recommendations for Alstonine.

Q1: My Alstonine solution precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?

A1: This is a common issue known as "crashing out," where the compound is no longer soluble as the concentration of the organic solvent decreases. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: You might be exceeding the maximum aqueous solubility of Alstonine. Try lowering the final concentration in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally <0.5%), as higher concentrations can be cytotoxic. However, a slight, well-controlled increase in the final DMSO concentration might be necessary to maintain solubility.[1]

  • pH Adjustment: Alstonine is a weak base. Lowering the pH of your buffer can protonate the nitrogen atoms in the indole ring system, potentially increasing its aqueous solubility.[1] Test a range of acidic pH values (e.g., pH 4-6) to find an optimal pH that maintains Alstonine in solution without negatively impacting your experimental system (e.g., cell viability, enzyme activity).[1]

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can help maintain Alstonine's solubility.[2][3] Polyethylene glycol (PEG) 300, propylene (B89431) glycol, or ethanol (B145695) are commonly used.[2] It is crucial to determine the tolerance of your specific assay to these co-solvents.

  • Temperature Control: Ensure your buffer is at the correct temperature before adding the Alstonine stock solution. Some compounds are less soluble at lower temperatures.[1][4]

Q2: I'm observing inconsistent results in my bioassays. Could this be related to Alstonine's solubility?

A2: Yes, inconsistent results are a hallmark of poor compound solubility. If Alstonine is not fully dissolved, the actual concentration in your assay will be variable. Here’s how to address this:

  • Visual Inspection: Before use, always visually inspect your prepared solutions for any signs of precipitation.

  • Sonication: Briefly sonicating your solution after dilution can help to break up any small, unseen precipitates and ensure a more homogenous solution.[3]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds by forming micelles.[1] However, be aware that surfactants can interfere with some biological assays.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6] This is a widely used method to enhance the solubility of hydrophobic drugs.[5]

Q3: How can I prepare a stable stock solution of Alstonine?

A3: For a stable stock solution, it is recommended to use an organic solvent in which Alstonine is freely soluble.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[1]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.[4]

Frequently Asked Questions (FAQs)

Q1: Why might Alstonine have low aqueous solubility?

A1: Alstonine is an indole alkaloid with a complex, multicyclic structure that is largely hydrophobic.[7] Such planar, aromatic structures often have strong intermolecular interactions in their solid state, making it difficult for water molecules to solvate them effectively.[4]

Q2: What is the mechanism of action of Alstonine?

A2: Alstonine has a unique antipsychotic-like profile. It does not appear to bind directly to dopamine (B1211576) D1 or D2 receptors.[5] Its effects are thought to be mediated through interactions with the serotonergic system, specifically involving 5-HT2A/2C receptors.[3][6][8] It may also indirectly modulate the dopaminergic and glutamatergic systems.[5][9]

Q3: Are there any known metabolites of Alstonine that I should be aware of in my in vitro studies?

A3: The metabolism of Alstonine is not extensively detailed in the provided search results. When working with cell lines capable of drug metabolism (e.g., primary hepatocytes), it is important to consider that the parent compound may be converted to metabolites with different activities or physical properties.

Quantitative Data Summary

Table 1: Hypothetical Solubility of Alstonine in Common Solvents

SolventSolubility (approx.)Notes
Water< 0.1 mg/mLPractically insoluble
PBS (pH 7.4)< 0.1 mg/mLPoorly soluble in physiological buffers
DMSO≥ 50 mg/mLRecommended for primary stock solutions
Ethanol~5-10 mg/mLCan be used as a co-solvent
Propylene Glycol~10-20 mg/mLCan be used as a co-solvent

Table 2: Recommended Starting Concentrations for Alstonine Stock Solutions

SolventConcentration RangeStorage
DMSO10-50 mM-20°C or -80°C in aliquots
Ethanol1-5 mM-20°C in aliquots

Experimental Protocols

Protocol 1: Preparation of Alstonine Stock Solution using a Co-solvent

  • Accurately weigh the desired amount of Alstonine powder.

  • Dissolve the Alstonine in 100% DMSO to make a high-concentration primary stock (e.g., 50 mM).

  • For working solutions, create an intermediate dilution in a co-solvent like propylene glycol or ethanol.

  • Slowly add the intermediate dilution to your aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Preparation of an Alstonine-Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of Alstonine.

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Add an excess of Alstonine powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved Alstonine.

  • The clear filtrate is your aqueous stock solution of the Alstonine-cyclodextrin complex. The concentration of Alstonine in the solution should be determined analytically (e.g., by HPLC-UV).

Visualizations

G Workflow for Handling Poorly Soluble Compounds cluster_prep Preparation cluster_dilution Dilution & Solubilization cluster_troubleshoot Troubleshooting Strategies A Weigh Compound B Select Appropriate Solvent (e.g., DMSO) A->B C Prepare High-Concentration Stock Solution B->C D Dilute Stock into Assay Buffer C->D E Precipitation Observed? D->E F Proceed with Assay E->F No G Troubleshoot Solubility E->G Yes H Lower Final Concentration G->H I Adjust Buffer pH G->I J Use Co-solvents (e.g., PEG, Ethanol) G->J K Add Surfactants (e.g., Tween-20) G->K L Use Cyclodextrins G->L H->D I->D J->D K->D L->D G Putative Signaling Pathway of Alstonine: Serotonergic and Glutamatergic Modulation Alstonine Alstonine SerotoninReceptor 5-HT2A/2C Receptors Alstonine->SerotoninReceptor Modulates GlutamateSystem Glutamatergic System SerotoninReceptor->GlutamateSystem Indirectly Modulates AnxiolyticEffects Anxiolytic Effects SerotoninReceptor->AnxiolyticEffects AntipsychoticEffects Antipsychotic-like Effects GlutamateSystem->AntipsychoticEffects G Alstonine's Indirect Modulation of the Dopaminergic System Alstonine Alstonine SerotoninSystem Serotonergic System (5-HT2A/2C) Alstonine->SerotoninSystem Modulates DopamineReceptors Dopamine Receptors (D1/D2) Alstonine->DopamineReceptors No direct binding DopamineSystem Dopaminergic System SerotoninSystem->DopamineSystem Indirectly Modulates AntipsychoticProfile Atypical Antipsychotic Profile DopamineSystem->AntipsychoticProfile

References

Technical Support Center: Optimizing Alstoyunine E for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance and troubleshooting for researchers and drug development professionals working with Alstoyunine E in in vivo experimental models. Given that this compound is a specific and relatively novel macroline-oxindole alkaloid, publicly available in vivo data is limited. The following information is based on established principles of pharmacology and drug development for natural products and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

General Properties & Handling

Q1: What is this compound and what are its known properties?

This compound is a macroline-oxindole alkaloid isolated from plants of the Alstonia genus. These compounds are known for their complex chemical structures and diverse biological activities. While specific data for this compound is not extensively documented in public literature, related compounds from Alstonia have exhibited a range of activities, including cytotoxic and antiproliferative effects. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as its toxicological properties are not well-characterized.

Q2: How should I properly store and handle this compound?

For long-term stability, this compound should be stored as a solid, protected from light, and kept at -20°C or lower. For short-term use, stock solutions in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) can be prepared and stored at -20°C. It is advisable to minimize freeze-thaw cycles to prevent degradation of the compound.

Dose Formulation & Administration

Q3: How do I solubilize this compound for in vivo administration?

The solubility of complex alkaloids like this compound in aqueous solutions is often low, which presents a significant challenge for in vivo studies. A common strategy involves a multi-step approach to create a suitable vehicle for administration.

  • Primary Solubilization: Dissolve this compound in a minimal amount of a water-miscible organic solvent. DMSO is a frequent first choice.

  • Intermediate Solubilization: Add a surfactant or co-solvent to improve stability in the final aqueous solution. Common options include Tween® 80, Cremophor® EL, or polyethylene (B3416737) glycol (PEG).

  • Final Dilution: Bring the solution to the final desired concentration with a physiologically compatible buffer, such as saline or phosphate-buffered saline (PBS).

It is critical to visually inspect the final formulation for any precipitation. The concentration of organic solvents and surfactants must be kept within limits known to be non-toxic to the animal model. A vehicle-only control group is mandatory in all experiments.

Q4: How should I determine the starting dose for my in vivo experiments?

Determining the initial dose requires a systematic approach, especially with limited prior data.

  • In Vitro Data: Use the in vitro IC50 or EC50 value (the concentration at which the drug shows 50% of its maximal effect) as a starting point for calculation. However, direct extrapolation is not always accurate.

  • Literature Review: If data on this compound is unavailable, review studies on structurally similar Alstonia alkaloids to find a potential dose range.

  • Dose Escalation Study: The most reliable method is to perform a dose-finding or Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity over a defined period.

Troubleshooting In Vivo Experiments

Q5: I am observing unexpected toxicity or adverse effects in my animal models. What are the likely causes and what should I do?

Unexpected toxicity can arise from the compound itself or the vehicle used for administration.

  • Vehicle Toxicity: Ensure the concentrations of solvents like DMSO or surfactants like Tween® 80 are below established toxic levels. Always include a vehicle-only control group to isolate these effects.

  • Compound-Specific Toxicity: The observed toxicity may be an inherent property of this compound. In this case, you should reduce the dose and/or the frequency of administration.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the toxicity profile. Consider if an alternative route might be better tolerated.

Q6: My experimental results are inconsistent between animals. What are the potential sources of this variability?

Inconsistency is a common challenge in in vivo research. Key factors to investigate include:

  • Formulation Issues: The compound may be precipitating out of your formulation, leading to inaccurate dosing. Prepare fresh formulations for each experiment and ensure complete solubilization.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Ensure that the animals are of the same age, sex, and strain, and that they are housed under identical conditions.

  • Dosing Accuracy: Inaccurate administration of the intended volume can lead to significant variations. Use appropriate-sized syringes and needles and ensure proper training for all personnel.

Data Presentation

Table 1: Common Vehicles for Formulating Poorly Soluble Compounds for In Vivo Studies

Vehicle ComponentRoleTypical Concentration RangeKey Considerations
DMSO Primary Solvent1-10%Can cause local irritation and has biological effects at higher concentrations.
Tween® 80 Surfactant1-10%Can cause hypersensitivity reactions in some animal models.
PEG 400 Co-solvent10-40%Generally well-tolerated but can affect drug absorption.
Saline / PBS Aqueous Diluentq.s. to final volumeMust be sterile for parenteral administration.

Table 2: Example Dose Escalation Scheme for a Maximum Tolerated Dose (MTD) Study

GroupDose (mg/kg)Number of AnimalsMonitoring Parameters
1Vehicle Control3-5Body weight, clinical signs, food/water intake
213-5Body weight, clinical signs, food/water intake
333-5Body weight, clinical signs, food/water intake
4103-5Body weight, clinical signs, food/water intake
5303-5Body weight, clinical signs, food/water intake
61003-5Body weight, clinical signs, food/water intake

Note: The actual dose levels should be chosen based on any available in vitro data or literature on related compounds. Doses are typically escalated by a factor of 2-3.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Primary Solubilization: Add the minimum volume of sterile DMSO required to completely dissolve the compound. Vortex gently until the solution is clear.

  • Surfactant Addition: Add a volume of Tween® 80 such that its final concentration in the formulation will be between 1-5%. For example, to make a 5% Tween® 80 solution, add 50 µL of Tween® 80 for every 950 µL of final volume. Mix thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS to reach the final target concentration while vortexing to prevent precipitation.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any particulates before drawing it into a syringe for injection. The final DMSO concentration should ideally be below 10%.

Protocol 2: Maximum Tolerated Dose (MTD) Study Design

  • Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the study.

  • Group Assignment: Randomly assign animals to dose groups, including a vehicle control group (n=3-5 animals per group).

  • Dosing: Administer a single dose of this compound or vehicle to each animal according to its assigned group.

  • Monitoring: Monitor the animals daily for a period of 7 to 14 days. Key parameters to record include:

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity).

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Changes in food and water consumption.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Visualizations

experimental_workflow cluster_preclinical Phase 1: Pre-clinical Assessment cluster_invivo Phase 2: In Vivo Efficacy Study cluster_analysis Phase 3: Data Analysis invitro In Vitro IC50 Determination solubility Solubility & Formulation Screening invitro->solubility Provides target concentration mtd_study Maximum Tolerated Dose (MTD) Study solubility->mtd_study Develops suitable vehicle efficacy_study Efficacy Model (e.g., Xenograft) mtd_study->efficacy_study Determines safe dose range pk_study Pharmacokinetic (PK) Analysis efficacy_study->pk_study pd_study Pharmacodynamic (PD) Analysis efficacy_study->pd_study analysis Analyze Efficacy, PK/PD Data pk_study->analysis pd_study->analysis decision Go/No-Go Decision for Further Development analysis->decision troubleshooting_workflow start Inconsistent In Vivo Results Observed check_formulation Is the formulation stable and clear? start->check_formulation check_dosing Is dosing technique consistent and accurate? check_formulation->check_dosing Yes solution_formulation Reformulate. Consider alternative vehicles. Prepare fresh daily. check_formulation->solution_formulation No check_animals Are animal characteristics uniform? check_dosing->check_animals Yes solution_dosing Retrain personnel. Use precision syringes. Verify dose calculations. check_dosing->solution_dosing No solution_animals Standardize age, sex, and strain. Ensure uniform housing conditions. check_animals->solution_animals No review_protocol Review and standardize entire experimental protocol check_animals->review_protocol Yes hypothetical_pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway alsto This compound (Hypothesized) receptor Cell Surface Receptor alsto->receptor Inhibits (?) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation

Technical Support Center: Investigating the Off-Target Effects of Alstoyunine E (Alstonine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the indole (B1671886) alkaloid Alstonine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigation.

Frequently Asked Questions (FAQs)

Q1: We are beginning our investigation of Alstonine. What are its known primary targets and off-targets?

A1: Extensive research indicates that Alstonine exhibits an atypical antipsychotic profile. Surprisingly, it does not appear to directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are common targets for many antipsychotic drugs.[1] Its mechanism of action is thought to be indirect, involving the modulation of several neurotransmitter systems. Evidence suggests an important role for the serotonin 5-HT2A/2C receptors in mediating its effects.[2][3] Furthermore, Alstonine has been shown to increase intraneuronal dopamine catabolism and enhance serotonergic transmission, suggesting an indirect modulation of the dopaminergic system.[3] It is also proposed to indirectly modulate glutamate (B1630785) transmission via the serotonin system.[2]

A comprehensive off-target profile from a broad panel screen (e.g., Eurofins Safety Panel) is not publicly available. Therefore, a systematic investigation is recommended to build a complete off-target profile.

Q2: We are observing unexpected cellular phenotypes in our experiments with Alstonine that do not seem to align with its proposed mechanism of action. How can we identify the potential off-target responsible?

A2: Unexpected cellular phenotypes are a strong indication of off-target engagement. A multi-pronged approach is recommended to de-convolute the responsible off-target(s):

  • Broad Panel Screening: The first step should be to perform a broad off-target screening assay using a commercially available service such as the Eurofins SafetyScreen44 or a similar panel.[4][5][6] This will provide data on the binding affinity of Alstonine against a wide range of receptors, ion channels, and transporters.

  • Kinase Profiling: Even though Alstonine is not designed as a kinase inhibitor, small molecules can often exhibit off-target activity against kinases. A kinome-wide profiling screen is a prudent step to identify any unintended kinase interactions.

  • Phenotypic Screening: If a specific unexpected phenotype is observed (e.g., cytotoxicity, changes in cell morphology), a phenotypic screen using a relevant cell line can be employed. This can be followed by target identification techniques such as chemical proteomics or genetic screening (e.g., CRISPR-Cas9 knockout screens) to identify the protein(s) responsible for the observed phenotype.

Q3: Our initial screening results indicate that Alstonine may interact with 5-HT2C receptors. What are the downstream signaling pathways we should investigate?

A3: Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), can initiate several downstream signaling cascades. The canonical pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[7][8]

Furthermore, 5-HT2C receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Therefore, it is recommended to investigate the phosphorylation status of key proteins in this cascade, such as MEK and ERK1/2.

Troubleshooting Guides

Issue 1: Inconsistent results in our in vitro binding assays.

  • Possible Cause: Compound precipitation, degradation, or non-specific binding.

    • Troubleshooting Steps:

      • Assess Compound Solubility: Determine the solubility of Alstonine in your assay buffer. The use of a small percentage of DMSO may be necessary, but the final concentration should be kept low (typically <0.5%) and consistent across all experiments.

      • Include a Detergent: For membrane-based assays, including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 can help to reduce non-specific binding.

      • Check Compound Stability: Assess the stability of Alstonine in your assay buffer over the time course of the experiment.

      • Use Appropriate Controls: Always include a positive control (a known ligand for the target) and a negative control (vehicle) to ensure the assay is performing as expected.

Issue 2: Discrepancy between biochemical assay results and cellular activity.

  • Possible Cause: Poor cell permeability, active efflux from cells, or compound metabolism.

    • Troubleshooting Steps:

      • Assess Cell Permeability: Perform a cell permeability assay (e.g., PAMPA) to determine if Alstonine can efficiently cross the cell membrane.

      • Investigate Efflux Transporters: Use cell lines that overexpress common efflux transporters (e.g., P-glycoprotein) to see if the cellular potency of Alstonine is altered.

      • Metabolic Stability: Evaluate the metabolic stability of Alstonine in the cell line being used. LC-MS/MS analysis of cell lysates and culture medium can identify potential metabolites.

Issue 3: Difficulty in confirming target engagement in a cellular context.

  • Possible Cause: The interaction between Alstonine and its target is too weak to be detected by the chosen method, or the compound does not engage the target in intact cells.

    • Troubleshooting Steps:

      • Use a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. An increase in the thermal stability of the target protein in the presence of Alstonine indicates engagement.

      • Orthogonal Assays: Use an alternative method to confirm target engagement. For example, if you are using a proximity-based assay, try a functional assay that measures a downstream consequence of target binding.

      • Optimize Compound Concentration and Incubation Time: Ensure that you are using a sufficient concentration of Alstonine and an adequate incubation time to allow for target engagement. A dose-response and time-course experiment should be performed.

Data Presentation

Table 1: Hypothetical Off-Target Profile for Alstonine from a Broad Panel Screen

Target ClassSpecific TargetAssay TypeAlstonine Activity (% Inhibition @ 10 µM)
GPCR 5-HT2C ReceptorRadioligand Binding65%
Dopamine D2 ReceptorRadioligand Binding<10%
Adrenergic α1 ReceptorRadioligand Binding30%
Ion Channel hERGPatch Clamp15%
Transporter Dopamine Transporter (DAT)Uptake Assay45%
Enzyme Phosphodiesterase 4 (PDE4)Activity Assay25%

Note: This data is hypothetical and for illustrative purposes. A comprehensive screening panel should be run to determine the actual off-target profile of Alstonine.

Table 2: Effects of Alstonine on Dopamine and Serotonin Metabolites in Mouse Brain [3]

Brain RegionNeurotransmitter/MetaboliteTreatmentChange
Frontal Cortex Dopamine (DA)Alstonine (1.0 mg/kg)
DOPACAlstonine (1.0 mg/kg)
HVAAlstonine (1.0 mg/kg)No Change
5-HTAlstonine (1.0 mg/kg)
5-HIAAAlstonine (1.0 mg/kg)
Striatum DOPACAlstonine (1.0 mg/kg)
5-HIAAAlstonine (1.0 mg/kg)

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HT: Serotonin; 5-HIAA: 5-Hydroxyindoleacetic acid.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of Alstonine to a panel of receptors in a competitive binding format.

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor of interest.

  • Assay Buffer: Use a buffer appropriate for the specific receptor being tested (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target, and varying concentrations of Alstonine (or a single high concentration for initial screening).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding by Alstonine. For dose-response curves, determine the IC50 value, which can be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is for assessing the effect of Alstonine on the MAPK/ERK signaling pathway.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells expressing the 5-HT2C receptor) and treat with varying concentrations of Alstonine for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of p-ERK1/2 as a ratio to total ERK1/2.

Mandatory Visualization

experimental_workflow cluster_screening Initial Off-Target Screening cluster_validation Target Validation & Mechanism of Action cluster_phenotypic Phenotypic & Functional Analysis Broad Panel Screening Broad Panel Screening Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Broad Panel Screening->Cellular Thermal Shift Assay (CETSA) Confirm cellular target engagement Kinase Profiling Kinase Profiling Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Kinase Profiling->Signaling Pathway Analysis (Western Blot) Investigate downstream effects of kinase hits Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA)->Phenotypic Screening Link target engagement to cellular phenotype Signaling Pathway Analysis (Western Blot)->Phenotypic Screening Dopamine Uptake Assay Dopamine Uptake Assay Phenotypic Screening->Dopamine Uptake Assay Functional validation of observed phenotype Alstonine Alstonine Alstonine->Broad Panel Screening Identify unintended binding partners Alstonine->Kinase Profiling Assess kinome selectivity

Caption: A logical workflow for the investigation of Alstonine's off-target effects.

signaling_pathway Alstonine Alstonine 5-HT2C Receptor 5-HT2C Receptor Alstonine->5-HT2C Receptor Modulates Gq/11 Gq/11 5-HT2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Downstream signaling pathways of the 5-HT2C receptor.

References

Technical Support Center: Alstonine E and Overcoming Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on available research for "Alstonine" and the broader class of indole (B1671886) alkaloids. It is presumed that "Alstoyunine E" is a variant or misspelling of "Alstonine." Researchers should validate these findings and protocols within their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is Alstonine and what is its primary mechanism of action in cancer cells?

Alstonine is a naturally occurring indole alkaloid.[1][2] Its primary anticancer mechanism is believed to involve the selective inhibition of DNA synthesis in cancer cells.[1] Research suggests that Alstonine can form a complex with cancerous DNA, distinguishing it from the DNA of healthy cells, thereby halting replication and tumor growth.[1]

Q2: How does Alstonine E potentially overcome multidrug resistance (MDR) in cancer cells?

While direct studies on Alstonine's role in overcoming MDR are limited, research on the broader class of indole alkaloids suggests several potential mechanisms:

  • Inhibition of Efflux Pumps: Many indole alkaloids can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are major contributors to MDR by pumping chemotherapeutic drugs out of cancer cells.[3][4][5][6][7][8][9][10] By blocking these pumps, Alstonine may increase the intracellular concentration of co-administered anticancer drugs.

  • Induction of Apoptosis: Indole alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells, potentially bypassing resistance pathways that rely on cell survival signals.[11][12][13] This can involve the modulation of key signaling pathways and apoptosis-related proteins.[11][12]

  • Synergistic Effects with Chemotherapy: By inhibiting resistance mechanisms, Alstonine has the potential to act synergistically with conventional chemotherapeutic agents, enhancing their efficacy in drug-resistant tumors.

Q3: What are the known signaling pathways affected by Alstonine or related indole alkaloids?

Indole alkaloids are known to modulate various signaling pathways crucial for cancer cell survival and proliferation. While specific pathways for Alstonine are not extensively detailed in the context of cancer resistance, related compounds are known to affect:

  • Apoptosis Pathways: These include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Indole alkaloids can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[11][12][13][14][15][16][17][18]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival, can be modulated by indole alkaloids.[19][20]

  • PI3K/Akt/mTOR Pathway: This is another critical survival pathway in cancer cells that can be inhibited by certain natural compounds, leading to decreased proliferation and increased apoptosis.[13][19]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, cell survival, and proliferation. Its suppression by some alkaloids can contribute to their anticancer effects.[12][19]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays when treating resistant cell lines with Alstonine E.

  • Possible Cause 1: Cell Line Variability. The expression levels of efflux pumps (e.g., P-gp) and the status of apoptosis-related proteins can vary significantly between different resistant cell lines, and even between passages of the same cell line.

    • Troubleshooting Step:

      • Characterize Your Cell Line: Regularly perform Western blotting or qPCR to confirm the expression levels of key resistance markers (e.g., ABCB1/MDR1) and apoptosis-related proteins (e.g., Bcl-2, Bax).

      • Use a Well-Characterized Model: Whenever possible, use a resistant cell line with a documented and stable resistance mechanism.

      • Standardize Passaging: Maintain a consistent cell passaging schedule and use cells within a defined passage number range for experiments.

  • Possible Cause 2: Alstonine E Concentration and Incubation Time. The optimal concentration and incubation time for Alstonine E to exert its effects may differ between sensitive and resistant cell lines.

    • Troubleshooting Step:

      • Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies for each cell line to determine the optimal experimental conditions.

      • Consider Combination Effects: If using Alstonine E in combination with another chemotherapeutic agent, perform a checkerboard assay to identify synergistic, additive, or antagonistic interactions at various concentrations.

Problem 2: Difficulty in observing apoptosis induction with Alstonine E treatment in resistant cells.

  • Possible Cause 1: Dominant Anti-Apoptotic Signaling. Resistant cells often have upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that can counteract the pro-apoptotic signals induced by Alstonine E.[14][16][17]

    • Troubleshooting Step:

      • Assess Apoptotic Protein Levels: Profile the expression of key pro- and anti-apoptotic Bcl-2 family proteins in your cell lines.

      • Combination Therapy: Consider co-treatment with known inhibitors of anti-apoptotic proteins (e.g., BH3 mimetics) to sensitize the cells to Alstonine E-induced apoptosis.

  • Possible Cause 2: Insufficient Drug Accumulation. If Alstonine E itself is a substrate for efflux pumps, it may not reach a high enough intracellular concentration to trigger apoptosis in highly resistant cells.

    • Troubleshooting Step:

      • Efflux Pump Inhibition Assay: Perform a functional assay (e.g., using a fluorescent substrate like Calcein-AM) to determine if Alstonine E can inhibit efflux pump activity.

      • Co-treatment with a Known P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in combination with Alstonine E to see if this enhances its pro-apoptotic effect.

Quantitative Data Summary

The following tables present hypothetical data based on typical findings for indole alkaloids in overcoming multidrug resistance. These should be used as a reference for expected trends in experimental outcomes.

Table 1: IC50 Values of Doxorubicin in Sensitive and Resistant Cell Lines with and without Alstonine E Co-treatment.

Cell LineTreatmentDoxorubicin IC50 (µM)Fold Resistance
MCF-7 (Sensitive)Doxorubicin alone0.51
MCF-7 (Sensitive)Doxorubicin + Alstonine E (1 µM)0.4-
MCF-7/ADR (Resistant)Doxorubicin alone25.050
MCF-7/ADR (Resistant)Doxorubicin + Alstonine E (1 µM)8.016
MCF-7/ADR (Resistant)Doxorubicin + Alstonine E (5 µM)2.55

Table 2: Effect of Alstonine E on Intracellular Rhodamine 123 Accumulation in Resistant Cells.

Cell LineTreatmentMean Fluorescence Intensity% Increase in Accumulation
K562 (Sensitive)Rhodamine 123 alone850-
K562/ADR (Resistant)Rhodamine 123 alone1500
K562/ADR (Resistant)Rhodamine 123 + Alstonine E (1 µM)350133%
K562/ADR (Resistant)Rhodamine 123 + Alstonine E (5 µM)700367%
K562/ADR (Resistant)Rhodamine 123 + Verapamil (10 µM)800433%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Alstonine E alone or in combination with other chemotherapeutic agents.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Alstonine E and/or a chemotherapeutic drug for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by Alstonine E.

  • Methodology:

    • Seed cells in a 6-well plate and treat with the desired concentrations of Alstonine E for the predetermined time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)

  • Objective: To assess the inhibitory effect of Alstonine E on P-gp efflux activity.

  • Methodology:

    • Harvest cells and resuspend them in a serum-free medium.

    • Pre-incubate the cells with various concentrations of Alstonine E or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

    • Add the P-gp substrate Rhodamine 123 to the cell suspension and incubate for another 60 minutes at 37°C.

    • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

    • Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. An increase in fluorescence in the presence of Alstonine E indicates inhibition of P-gp-mediated efflux.

Visualizations

G cluster_0 Multidrug Resistance Mechanism Chemotherapy Chemotherapy Cancer Cell Cancer Cell Chemotherapy->Cancer Cell Enters P-gp Efflux Pump P-gp Efflux Pump Cancer Cell->P-gp Efflux Pump Activates Low Intracellular Drug Concentration Low Intracellular Drug Concentration Cancer Cell->Low Intracellular Drug Concentration P-gp Efflux Pump->Chemotherapy Expels Treatment Failure Treatment Failure Low Intracellular Drug Concentration->Treatment Failure

Caption: Workflow of P-glycoprotein mediated multidrug resistance.

G cluster_1 Alstonine E Overcoming Resistance Alstonine E Alstonine E P-gp Efflux Pump P-gp Efflux Pump Alstonine E->P-gp Efflux Pump Inhibits Apoptosis Induction Apoptosis Induction Alstonine E->Apoptosis Induction Induces Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration P-gp Efflux Pump->Increased Intracellular Drug Concentration Treatment Success Treatment Success Increased Intracellular Drug Concentration->Treatment Success Apoptosis Induction->Treatment Success

Caption: Alstonine E's potential mechanisms to overcome MDR.

G cluster_2 Apoptosis Signaling Pathway Alstonine E Alstonine E Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Alstonine E->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Alstonine E->Bax (Pro-apoptotic) Activates Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Alstonine E's potential role in inducing apoptosis.

References

Technical Support Center: Alstoyunine E Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a significant lack of published scientific literature specifically investigating the bioavailability and related mechanisms of Alstoyunine E . The following information is based on studies of the closely related indole (B1671886) alkaloid, Alstonine , and general principles of drug bioavailability research. This guide is intended to provide a framework for approaching such studies with a novel compound like this compound.

Frequently Asked Questions (FAQs)

Q1: What is known about the bioavailability of this compound?

A: There is currently no specific data available in peer-reviewed literature regarding the bioavailability of this compound. However, the traditional use of plant remedies containing the related alkaloid Alstonine suggests potential oral bioavailability and a degree of safety.[1][2] Further research, including in vitro permeability assays and in vivo pharmacokinetic studies, is required to determine the bioavailability of this compound.

Q2: What is the likely mechanism of action for this compound in improving the bioavailability of other drugs?

A: While the direct mechanism for this compound is unconfirmed, many natural alkaloids can improve the bioavailability of co-administered drugs by inhibiting efflux pumps like P-glycoprotein (P-gp).[3][4] P-gp is a protein that actively transports a wide variety of substrates out of cells, reducing their intracellular concentration and overall absorption. Inhibition of P-gp can therefore increase the bioavailability of drugs that are P-gp substrates.[4][5] It is plausible that this compound could act as a P-gp inhibitor.

Q3: Are there any known drug-drug interactions involving this compound?

A: Due to the lack of research, there are no documented drug-drug interactions for this compound. However, if this compound is found to be a P-gp inhibitor, it could potentially interact with a wide range of clinically important drugs, including anticancer agents, immunosuppressants, and antiretrovirals, by increasing their systemic exposure.[3][4]

Troubleshooting Guides

Problem 1: High variability in in vitro permeability assay results for this compound.

  • Possible Cause 1: Poor solubility of this compound.

    • Troubleshooting:

      • Determine the aqueous solubility of this compound at the experimental pH.

      • Consider the use of co-solvents (e.g., DMSO, ethanol) at concentrations that do not compromise cell monolayer integrity.

      • Prepare fresh solutions for each experiment to avoid precipitation.

  • Possible Cause 2: Inconsistent cell monolayer integrity (e.g., Caco-2 cells).

    • Troubleshooting:

      • Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure they are confluent and have intact tight junctions.

      • Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

      • Standardize cell seeding density and culture duration.

  • Possible Cause 3: this compound binding to plasticware.

    • Troubleshooting:

      • Use low-adsorption plates and tubes.

      • Include a control to quantify the amount of compound lost to non-specific binding.

Problem 2: Inconsistent results in P-glycoprotein (P-gp) inhibition assays.

  • Possible Cause 1: Incorrect concentration range of this compound.

    • Troubleshooting:

      • Perform a dose-response study to determine the IC50 value of this compound for P-gp inhibition.

      • Ensure the concentrations used are not cytotoxic to the cells.

  • Possible Cause 2: Interference with the fluorescent substrate.

    • Troubleshooting:

      • Run a control experiment to check if this compound has intrinsic fluorescence at the excitation and emission wavelengths of the P-gp substrate (e.g., Rhodamine 123).

      • If there is interference, consider using a different fluorescent substrate or a non-fluorescent method.

  • Possible Cause 3: Instability of this compound in the assay buffer.

    • Troubleshooting:

      • Assess the stability of this compound in the assay buffer over the time course of the experiment using an appropriate analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Hypothetical Data on the Effect of this compound on the Permeability of a P-gp Substrate (e.g., Digoxin) across Caco-2 Cell Monolayers

Treatment GroupConcentration of this compound (µM)Apparent Permeability (Papp) of Digoxin (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Control00.5 ± 0.110.2
This compound10.8 ± 0.25.1
This compound101.5 ± 0.32.3
This compound502.1 ± 0.41.1
Verapamil (Positive Control)1002.3 ± 0.31.0

Table 2: Hypothetical Pharmacokinetic Parameters of a Co-administered Drug in the Presence and Absence of this compound in an Animal Model

Treatment GroupCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
Drug X Alone150 ± 252.0600 ± 7520
Drug X + this compound450 ± 501.52400 ± 30080

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (this compound) and/or a P-gp substrate (e.g., Rhodamine 123, Digoxin) to the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the transported compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Drug Administration:

    • Divide the animals into two groups: Group 1 receives the substrate drug alone, and Group 2 receives the substrate drug co-administered with this compound.

    • Administer the drugs orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of the substrate drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation solubility Solubility Assay caco2 Caco-2 Permeability Assay solubility->caco2 Inform Dosing pgp_inhibition P-gp Inhibition Assay caco2->pgp_inhibition Confirm Efflux pk_study Pharmacokinetic Study (Rodent Model) pgp_inhibition->pk_study Hypothesis for Increased Exposure bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for assessing the bioavailability-enhancing effects of this compound.

signaling_pathway cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug (Extracellular) pgp->drug_out Efflux drug_in Drug (Intracellular) drug_out->drug_in Passive Diffusion drug_in->pgp Binding alstoyunine This compound alstoyunine->pgp Inhibition

Caption: Proposed mechanism of this compound improving drug bioavailability via P-gp inhibition.

References

Alstoyunine E Mass Spectrometry Fragmentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alstoyunine E and encountering issues with mass spectrometry fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: this compound has a molecular formula of C₂₁H₂₀N₂O₃ and a monoisotopic mass of approximately 348.1474 g/mol .[1] In positive ion mode mass spectrometry, you should expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 349.1547. Depending on the ionization source and solvent system, you might also observe adducts such as [M+Na]⁺ or [M+K]⁺.[2]

Q2: I am not observing the molecular ion peak, or it is very weak. What are the possible causes?

A2: A weak or absent molecular ion peak can be due to several factors:

  • In-source fragmentation: The molecule may be fragmenting within the ion source before mass analysis. This is common for complex molecules. Try using a softer ionization technique or reducing the source temperature.[2]

  • Poor ionization efficiency: The pH of your mobile phase can significantly affect the ionization of this compound. For indole (B1671886) alkaloids, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often recommended to promote protonation.[2]

  • Incorrect mass range: Double-check that your mass spectrometer's scan range is set to include the expected m/z of the molecular ion.[2]

  • Sample degradation: Ensure your sample is fresh and has been properly stored to prevent degradation.[2]

Q3: My chromatogram shows significant peak tailing for this compound. What could be the issue?

A3: Peak tailing can be attributed to both chemical and physical issues. If all peaks are tailing, it's likely a system-wide problem with your column or LC system. If only the this compound peak is tailing, it could be due to:

  • Secondary interactions: The basic nitrogen atoms in the indole alkaloid structure can interact with acidic silanol (B1196071) groups on silica-based columns. Consider using a column with end-capping or operating at a lower pH to minimize these interactions.[2]

  • Mass overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.[2]

Q4: I am seeing unexpected or unidentifiable fragments in my MS/MS spectrum. How can I troubleshoot this?

A4: Unexpected fragments can arise from several sources:

  • Contamination: Review all solvents, reagents, and materials used in your sample preparation for potential contaminants.[3][4] Run a blank to check for system contamination.[5][6]

  • Co-eluting compounds: An impurity or related compound may be co-eluting with your analyte. Optimize your chromatographic separation to resolve these species.[3]

  • Adduct formation: In addition to protonation, molecules can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.[2] High-purity solvents can help minimize adduct formation.[2]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peaks
Possible Cause Troubleshooting Steps
Sample Concentration Ensure the sample concentration is appropriate. If too dilute, you may not get a strong signal. If too concentrated, it could cause ion suppression.[3]
Ionization Efficiency Optimize the ionization technique and source parameters. For ESI, ensure a stable spray.[6] Check mobile phase pH; a slightly acidic environment is often beneficial for alkaloids.[2]
Leaks in the System Check for gas leaks in the mass spectrometer, which can lead to a loss of sensitivity.[7] Inspect connections, gas filters, and shutoff valves.[7]
Detector Issue If no peaks are observed, there might be an issue with the detector or the sample not reaching it.[7] Check autosampler and syringe functionality.[7]
Clogged ESI Needle A clogged electrospray needle can result in an unstable or absent spray. Clean or replace the needle as per the manufacturer's instructions.[2]
Issue 2: Inaccurate Mass or Poor Resolution
Possible Cause Troubleshooting Steps
Mass Calibration Perform regular mass calibration using the appropriate standards to ensure accurate mass measurements.[3][6]
Instrument Maintenance Ensure the mass spectrometer is well-maintained. Contaminants or instrument drift can affect mass accuracy and resolution.[3]
High Background Noise High background noise can obscure peaks and affect mass accuracy. Optimize chromatographic conditions and detector settings to reduce noise.[3]
Issue 3: Unexpected Fragmentation Pattern
Possible Cause Troubleshooting Steps
Incorrect Collision Energy In tandem MS (MS/MS), incorrect collision energy settings can lead to inefficient fragmentation or excessive fragmentation.[4] Perform a collision energy optimization experiment.
In-source Fragmentation If fragmentation is occurring in the ion source, try reducing the source temperature or using a softer ionization method.[2]
Structural Isomers Be aware that structural isomers will have the same molecular weight but can produce different fragmentation patterns.[8]
Complex Fragmentation Pathways Indole alkaloids can undergo complex fragmentation, including retro-Diels-Alder reactions and cleavages of the various ring structures.[9]

Predicted Fragmentation of this compound

While specific experimental fragmentation data for this compound is not widely published, based on its structure as a complex indole alkaloid, we can predict key fragmentation pathways. The structure contains several ring systems that are likely to undergo characteristic cleavages.

Table 1: Predicted m/z Values for Major Fragments of this compound ([M+H]⁺ = 349.15)

Predicted Fragment (m/z) Proposed Neutral Loss Plausible Structural Origin of Fragment
317.13CH₃OH (Methanol)Loss of the methoxycarbonyl group as methanol (B129727).
291.15C₂H₂O₂Loss from the ester and adjacent functionalities.
263.12C₃H₄O₃Further fragmentation involving the oxygen-containing ring.
195.09C₉H₈N₂OFragment containing the indole portion of the molecule.
182.08C₁₀H₉NO₂Fragment resulting from cleavage of the pentacyclic structure.
169.07C₁₀H₉N₂A common fragment in related indole alkaloids.
144.08C₉H₁₀NFragment corresponding to a substituted indole ring.

Note: These are predicted values and should be confirmed with high-resolution mass spectrometry.

Experimental Protocol: Mass Spectrometry of this compound

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 600 L/hr.

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion (m/z 349.15) as the precursor ion.

      • Perform collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: MS Data Issue no_peaks No Peaks / Poor Signal start->no_peaks inaccurate_mass Inaccurate Mass / Poor Resolution start->inaccurate_mass unexpected_fragments Unexpected Fragments start->unexpected_fragments check_sample Check Sample Conc. & Integrity no_peaks->check_sample Is sample okay? check_ionization Check Ion Source & MS Parameters no_peaks->check_ionization Are parameters optimal? check_leaks Check for System Leaks no_peaks->check_leaks Is system sealed? calibrate Calibrate Mass Spectrometer inaccurate_mass->calibrate Is calibration recent? check_maintenance Review Instrument Maintenance inaccurate_mass->check_maintenance Is MS maintained? optimize_chromatography Optimize LC Separation unexpected_fragments->optimize_chromatography Co-elution? run_blank Run Blank Injection unexpected_fragments->run_blank Contamination? optimize_ce Optimize Collision Energy unexpected_fragments->optimize_ce MS/MS issue? solution Problem Resolved check_sample->solution check_ionization->solution check_leaks->solution calibrate->solution check_maintenance->solution optimize_chromatography->solution run_blank->solution optimize_ce->solution

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Validation & Comparative

A Comparative Analysis of Alstoyunine E and Other COX-2 Inhibitors in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A note on Alstoyunine E: Publicly available scientific literature and databases do not contain specific information on a compound named "this compound." Research on the anti-inflammatory properties of the Alstonia genus, however, points to a rich source of bioactive alkaloids with potential cyclooxygenase (COX) inhibitory effects. This guide will focus on the known anti-inflammatory alkaloids from Alstonia scholaris as a proxy, comparing their activities with established COX-2 inhibitors. A notable discovery is the alkaloid (±)-scholarisine II, isolated from Alstonia scholaris leaves, which has been shown to selectively inhibit the inducible COX-2 enzyme over COX-1.[1]

This comparison guide provides an objective analysis for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Comparison of COX-2 Inhibitors

The inhibitory activity of COX-1 and COX-2 enzymes is a critical determinant of the efficacy and safety profile of non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2. A higher selectivity index is generally associated with a reduced risk of gastrointestinal side effects.[2][3][4]

Table 1: In Vitro Inhibitory Activity (IC50) and Selectivity of Various COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(±)-Scholarisine II *Data not availableSelectively inhibits COX-2Data not available
Celecoxib 13.020.4926.57
Rofecoxib >1000.018>5555
Valdecoxib 0.750.02530
Etoricoxib 1331.25106.4
Diclofenac 0.450.01530
Indomethacin 0.030.90.03
Ibuprofen 1.83.60.5
Naproxen 0.61.20.5

Source: IC50 values are compiled from multiple sources and may vary based on assay conditions.[2][3][4] (±)-Scholarisine II has been reported to be a selective COX-2 inhibitor, though specific IC50 values were not provided in the cited literature.[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of the compounds discussed are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for the development of targeted anti-inflammatory therapies.

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostanoids_Physiological Prostanoids (e.g., Thromboxane) Physiological Functions (Platelet Aggregation, GI Protection) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Prostanoids (e.g., PGE2, PGI2) Inflammation, Pain, Fever PGH2_2->Prostanoids_Inflammatory Alkaloids Alstonia Alkaloids ((±)-Scholarisine II) Alkaloids->COX2 Selective_Inhibitors Selective COX-2 Inhibitors (Celecoxib, Rofecoxib) Selective_Inhibitors->COX2

Caption: The COX-2 signaling cascade.

Experimental Protocols

The evaluation of anti-inflammatory and COX-2 inhibitory activity involves a series of standardized in vitro and in vivo experiments.

Experimental Workflow for Screening Anti-inflammatory Compounds

The diagram below outlines a typical workflow for identifying and characterizing novel anti-inflammatory agents.

Experimental_Workflow Start Start: Compound Library (e.g., Natural Product Extracts) InVitro_COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->InVitro_COX_Assay Determine_IC50 Determine IC50 Values & Selectivity Index InVitro_COX_Assay->Determine_IC50 InVivo_Analgesic In Vivo Analgesic Model (Acetic Acid-Induced Writhing) Determine_IC50->InVivo_Analgesic Promising Candidates InVivo_AntiInflammatory In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) InVivo_Analgesic->InVivo_AntiInflammatory Lead_Compound Lead Compound Identification InVivo_AntiInflammatory->Lead_Compound

References

A Comparative Analysis of the Biological Activities of Alstoyunine E and Alstonine

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Alkaloids: Divergent Biological Pathways

In the realm of natural product chemistry, the indole (B1671886) alkaloids Alstoyunine E and Alstonine, while both originating from plants of the Alstonia genus, exhibit markedly distinct biological activities. This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting a primary role in anti-inflammatory pathways. In stark contrast, Alstonine has been extensively studied for its multifaceted pharmacological profile, demonstrating significant antipsychotic, anxiolytic, anticancer, and antimalarial properties, with no reported activity on the COX-2 enzyme. This guide provides a detailed comparison of the biological activities of these two compounds, supported by available experimental data and methodologies, to inform researchers and drug development professionals.

At a Glance: Key Biological Activities

Biological ActivityThis compoundAlstonine
Anti-inflammatory Selective COX-2 Inhibition (>75%)No direct evidence of COX-2 inhibition; some plant extracts containing Alstonine show anti-inflammatory properties.
Antipsychotic No data availableYes
Anxiolytic No data availableYes
Anticancer No data availableYes
Antimalarial No data availableYes

In-Depth Analysis of Biological Activities

Anti-inflammatory Activity: A Clear Divergence

The most significant difference between this compound and Alstonine lies in their interaction with the cyclooxygenase enzymes, key mediators of inflammation.

This compound: A Selective COX-2 Inhibitor

This compound, isolated from Alstonia yunnanensis, has been shown to be a selective inhibitor of COX-2.[1] In vitro studies have demonstrated that this compound can inhibit COX-2 activity by more than 75%.[1] This selectivity is a critical attribute for potential anti-inflammatory drug candidates, as COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract. Selective inhibition of COX-2 can therefore offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Alstonine: Indirect and Unconfirmed Anti-inflammatory Effects

While extracts from plants containing Alstonine have been reported to possess anti-inflammatory properties, there is no direct scientific evidence to date demonstrating that Alstonine itself is an inhibitor of COX-1 or COX-2. One study on the alkaloids from Alstonia scholaris did show COX-1 and COX-2 inhibitory activity from some of its constituents, but Alstonine was not specifically implicated. Therefore, the primary mechanism of action for Alstonine does not appear to involve the cyclooxygenase pathway.

Alstonine: A Multi-Target Agent for Neurological and Infectious Diseases

In contrast to the specific anti-inflammatory profile of this compound, Alstonine exhibits a broad range of biological activities targeting the central nervous system and infectious pathogens.

Antipsychotic Activity

Alstonine has a well-documented antipsychotic profile, believed to be mediated through its interaction with the serotonergic and dopaminergic systems.[2][3] It has been shown to attenuate behaviors in animal models that are relevant to psychosis, such as MK-801-induced hyperlocomotion and social withdrawal.[2] Unlike some traditional antipsychotics, Alstonine does not appear to induce catalepsy, a common side effect.[3]

Anxiolytic Activity

Preclinical studies have also revealed the anxiolytic-like effects of Alstonine.[2] Its mechanism in this regard is thought to involve the 5-HT2C receptor.[1]

Anticancer Activity

Alstonine has demonstrated the ability to differentiate between cancerous and healthy DNA, selectively inhibiting DNA synthesis in cancer cells.[4] This suggests a potential application as a chemotherapeutic agent.

Antimalarial Activity

The compound has shown efficacy against Plasmodium falciparum, including multi-drug resistant strains, as well as the zoonotic P. knowlesi.[5] This indicates its potential as a lead compound for the development of new antimalarial drugs.

Experimental Methodologies

A comprehensive understanding of the biological activities of these compounds requires a detailed examination of the experimental protocols used in their evaluation.

In Vitro COX-2 Inhibition Assay (for this compound)
  • Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The reduction in color development is proportional to the inhibition of COX-2.

  • General Protocol:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), heme, and the COX-2 enzyme.

    • This compound at various concentrations is added to the reaction mixture and pre-incubated to allow for binding to the enzyme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • A chromogenic substrate is added, and the change in absorbance is measured over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Antipsychotic Activity Assays (for Alstonine)
  • MK-801-Induced Hyperlocomotion in Mice:

    • Mice are habituated to an open-field arena.

    • Animals are pre-treated with either vehicle or Alstonine at different doses.

    • MK-801, a non-competitive NMDA receptor antagonist that induces hyperlocomotion, is administered.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated activity monitoring system.

    • A reduction in MK-801-induced hyperlocomotion by Alstonine is indicative of antipsychotic-like activity.

In Vitro Anticancer DNA Synthesis Inhibition Assay (for Alstonine)
  • Objective: To assess the ability of Alstonine to inhibit DNA synthesis in cancer cells.

  • Principle: This assay typically involves the use of radiolabeled nucleosides (e.g., ³H-thymidine) that are incorporated into newly synthesized DNA. A decrease in the incorporation of the radiolabel indicates inhibition of DNA synthesis.

  • General Protocol:

    • Cancer cells are cultured in the presence of varying concentrations of Alstonine.

    • A radiolabeled nucleoside is added to the culture medium.

    • After an incubation period, the cells are harvested, and the DNA is precipitated.

    • The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

    • The percentage of inhibition of DNA synthesis is calculated relative to untreated control cells.

In Vitro Antiplasmodial Assay (for Alstonine)
  • Objective: To determine the efficacy of Alstonine against the malaria parasite, Plasmodium falciparum.

  • Principle: A common method is the SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite by quantifying its DNA content.

  • General Protocol:

    • Synchronized cultures of P. falciparum-infected red blood cells are treated with a range of concentrations of Alstonine.

    • The parasites are allowed to proliferate for a set period (e.g., 72 hours).

    • A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to the cultures.

    • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

    • The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

Signaling Pathways and Logical Relationships

The distinct biological activities of this compound and Alstonine can be visualized through their respective signaling pathways and experimental workflows.

Alstoyunine_E_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases PGH2 PGH2 Arachidonic Acid->PGH2 COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin synthases Inflammation Inflammation Prostaglandins->Inflammation mediate This compound This compound COX-2 COX-2 This compound->COX-2 inhibits

Caption: this compound's anti-inflammatory mechanism via COX-2 inhibition.

Alstonine_Antipsychotic_Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System Alstonine_S Alstonine 5-HT2A/2C Receptors 5-HT2A/2C Receptors Alstonine_S->5-HT2A/2C Receptors modulates Antipsychotic Effect Antipsychotic Effect Alstonine_S->Antipsychotic Effect leads to Dopamine (B1211576) Release Dopamine Release 5-HT2A/2C Receptors->Dopamine Release regulates Psychotic Symptoms Psychotic Symptoms Dopamine Release->Psychotic Symptoms Psychotic Symptoms->Antipsychotic Effect reduction of

Caption: Alstonine's proposed antipsychotic mechanism involving serotonin (B10506) and dopamine pathways.

Experimental_Workflow cluster_AlstoyunineE This compound: COX-2 Inhibition cluster_Alstonine Alstonine: Antipsychotic Activity A1 Prepare COX-2 Enzyme Reaction A2 Add this compound A1->A2 A3 Initiate with Arachidonic Acid A2->A3 A4 Measure Absorbance Change A3->A4 A5 Calculate IC50 A4->A5 B1 Administer Alstonine to Mice B2 Induce Hyperlocomotion with MK-801 B1->B2 B3 Record Locomotor Activity B2->B3 B4 Analyze Data for Reduced Activity B3->B4

Caption: Comparative experimental workflows for this compound and Alstonine.

Conclusion

This compound and Alstonine serve as a compelling example of how structurally related natural products can possess vastly different biological activities. This compound's selective COX-2 inhibition positions it as a promising candidate for further investigation as an anti-inflammatory agent. Conversely, Alstonine's diverse pharmacological profile, encompassing antipsychotic, anxiolytic, anticancer, and antimalarial effects, highlights its potential as a scaffold for the development of novel therapeutics for a range of complex diseases. This comparative guide underscores the importance of detailed pharmacological and mechanistic studies to fully elucidate the therapeutic potential of natural products. Further research is warranted to obtain more quantitative data on this compound and to definitively probe for any potential secondary activities of both compounds.

References

Validating Alstoyunine E's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alstoyunine E, an indole (B1671886) alkaloid, has demonstrated a promising and unique antipsychotic profile. Unlike conventional antipsychotics, its mechanism of action appears to diverge from direct antagonism of dopaminergic and serotonergic receptors. This guide provides a comparative analysis of this compound against the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine, supported by experimental data to facilitate the validation of its distinct mechanism.

Comparative Analysis of Receptor Binding Profiles

A key differentiator for this compound is its lack of significant affinity for dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which are primary targets for most antipsychotic drugs. This suggests a novel mechanism for its therapeutic effects, potentially with a reduced liability for the side effects associated with direct receptor blockade.

TargetThis compoundHaloperidolClozapine
Dopamine D1 ReceptorNo Significant Binding[1]High AffinityModerate Affinity
Dopamine D2 ReceptorNo Significant Binding[1]High AffinityModerate Affinity
Serotonin 5-HT2A ReceptorNo Significant Binding[1]Moderate AffinityHigh Affinity

Behavioral Pharmacology: A Head-to-Head Comparison

Behavioral models in rodents are crucial for characterizing the antipsychotic potential of novel compounds. This compound exhibits a profile that aligns more closely with atypical antipsychotics, particularly in its effects on models of negative and cognitive symptoms of schizophrenia.

Behavioral AssayThis compoundHaloperidolClozapine
MK-801-Induced Hyperlocomotion Prevents hyperlocomotion (0.1, 0.5, and 1.0 mg/kg)[2]EffectiveEffective
Haloperidol-Induced Catalepsy Reverses catalepsy[2][3]Induces catalepsyLess prone to induce catalepsy
Social Interaction Test Sub-chronic treatment (0.5 mg/kg) increases social interaction[4][5]No effect on social interaction deficits[4]Acute treatment increases social interaction[4]
Apomorphine-Induced Stereotypy Inhibits stereotypy[1]EffectiveEffective
Amphetamine-Induced Lethality Prevents lethality (0.5–2.0 mg/kg)[2]EffectiveEffective

Unraveling the Signaling Pathway of this compound

The experimental evidence points towards an indirect modulation of dopaminergic and serotonergic systems by this compound. It is suggested to increase serotonergic transmission and enhance the intraneuronal catabolism of dopamine.[3][6] Furthermore, its ability to counteract the effects of the NMDA receptor antagonist MK-801 suggests a potential role in modulating glutamatergic neurotransmission, possibly via its effects on the serotonin system.

AlstoyunineE_Pathway cluster_serotonergic Serotonergic System cluster_dopaminergic Dopaminergic System cluster_glutamatergic Glutamatergic System 5HT_Release 5-HT Release 5HT2AC_Receptor 5-HT2A/2C Receptors 5HT_Release->5HT2AC_Receptor Activates NMDA_Receptor NMDA Receptor 5HT2AC_Receptor->NMDA_Receptor Modulates DA_Uptake Dopamine Uptake Intraneuronal_DA_Catabolism Intraneuronal Dopamine Catabolism Alstoyunine_E This compound Alstoyunine_E->5HT_Release Increases Alstoyunine_E->DA_Uptake Modulates Alstoyunine_E->Intraneuronal_DA_Catabolism Increases Alstoyunine_E->NMDA_Receptor Indirectly Modulates

Caption: Proposed signaling pathway of this compound.

Experimental Workflows for Mechanism Validation

To further investigate and validate the mechanism of action of this compound, the following experimental workflows are proposed.

Behavioral Phenotyping Workflow

This workflow outlines the key in vivo experiments to confirm the atypical antipsychotic profile of this compound.

Behavioral_Workflow Compound_Admin Compound Administration (this compound, Haloperidol, Clozapine, Vehicle) MK801_Challenge MK-801 Challenge (0.1-0.3 mg/kg) Compound_Admin->MK801_Challenge Haloperidol_Challenge Haloperidol Challenge (0.5-1.5 mg/kg) Compound_Admin->Haloperidol_Challenge Social_Interaction Social Interaction Test Compound_Admin->Social_Interaction Hyperlocomotion_Test Hyperlocomotion Test MK801_Challenge->Hyperlocomotion_Test Catalepsy_Test Catalepsy Test Haloperidol_Challenge->Catalepsy_Test

Caption: Workflow for in vivo behavioral analysis.

Neurochemical Analysis Workflow

This workflow details the ex vivo and in vitro experiments to elucidate the molecular targets and neurochemical changes induced by this compound.

Neurochemical_Workflow Tissue_Prep Brain Tissue Preparation (Striatum, Frontal Cortex) Receptor_Binding Receptor Binding Assays (D1, D2, 5-HT2A) Tissue_Prep->Receptor_Binding Transporter_Uptake Dopamine & Serotonin Transporter Uptake Assays Tissue_Prep->Transporter_Uptake HPLC_Analysis HPLC Analysis (DA, 5-HT & Metabolites) Tissue_Prep->HPLC_Analysis

Caption: Workflow for ex vivo and in vitro neurochemical analysis.

Detailed Experimental Protocols

MK-801-Induced Hyperlocomotion
  • Objective: To assess the ability of a compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound (this compound, haloperidol, clozapine, or vehicle) via intraperitoneal (i.p.) injection.

    • After a 30-minute pretreatment period, administer MK-801 (0.15-0.3 mg/kg, i.p.).[7][8]

    • Immediately place the mice in an open-field arena equipped with automated activity monitoring systems.

    • Record locomotor activity (distance traveled, rearing frequency, etc.) for a period of 60-120 minutes.

  • Data Analysis: Compare the total distance traveled and other locomotor parameters between the different treatment groups. A significant reduction in locomotor activity compared to the MK-801 + vehicle group indicates antipsychotic-like potential.

Haloperidol-Induced Catalepsy
  • Objective: To evaluate the propensity of a compound to induce catalepsy, a measure of extrapyramidal side effects, or its ability to reverse catalepsy induced by a typical antipsychotic.

  • Animals: Male Wistar rats or mice.

  • Procedure:

    • To test for reversal of catalepsy, administer the test compound (e.g., this compound) 30 minutes prior to haloperidol injection.

    • Administer haloperidol (0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.[9][10][11][12]

    • At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.

    • For the bar test, gently place the animal's forepaws on a horizontal bar (e.g., 9 cm high).

    • Measure the latency for the animal to remove both forepaws from the bar. A predetermined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend from the bar across treatment groups. A shorter latency for the this compound + haloperidol group compared to the vehicle + haloperidol group would indicate a reversal of catalepsy.

Dopamine and Serotonin Transporter Uptake Assays
  • Objective: To determine if this compound directly interacts with and inhibits the dopamine transporter (DAT) and/or the serotonin transporter (SERT).

  • Method: In vitro radioligand uptake assays using synaptosomes or cell lines expressing the respective transporters.

  • Procedure:

    • Prepare synaptosomes from rodent striatum (for DAT) or other relevant brain regions, or use cells stably expressing human DAT or SERT.

    • Pre-incubate the synaptosomes/cells with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing.

    • Quantify the amount of radioactivity taken up by the synaptosomes/cells using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of dopamine and serotonin uptake. Compare these values to known inhibitors (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).

This guide provides a framework for the continued investigation into the mechanism of action of this compound. The data presented herein strongly suggest a novel antipsychotic profile that warrants further exploration for the development of a new generation of therapeutic agents for schizophrenia and other psychotic disorders.

References

Comparative Efficacy of Alstonine: A Novel Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Alstoyunine E" did not yield any relevant scientific literature, suggesting a possible misspelling or a compound not yet described in published research. However, the query bears a strong resemblance to Alstonine (B1665729) , a well-researched indole (B1671886) alkaloid. This guide will proceed under the assumption that the intended subject is Alstonine and will provide a comparative analysis of its efficacy based on available preclinical data.

Alstonine is an indole alkaloid and the primary constituent of traditional Nigerian plant-based remedies for mental illness.[1][2][3] In preclinical rodent models, Alstonine demonstrates a clear antipsychotic-like profile that is more similar to atypical antipsychotics, such as clozapine, than to typical antipsychotics like haloperidol (B65202).[1][3][4] Notably, it appears to achieve these effects through a unique mechanism of action, distinguishing it from existing therapeutic agents.[1][5]

Data Presentation: Preclinical Efficacy of Alstonine vs. Standard Antipsychotics

The following tables summarize the quantitative data from various preclinical behavioral studies in mice, comparing the effects of Alstonine with the typical antipsychotic haloperidol and the atypical antipsychotic clozapine.

Table 1: Effect on Apomorphine-Induced Stereotypy

CompoundDose (mg/kg, i.p.)% Inhibition of StereotypyReference
Alstonine0.5~40%[1]
1.0~60%[1]
2.0~50%[1]
HaloperidolNot explicitly quantified in direct comparisonInduces catalepsy, a contrasting effect[1]
ClozapineNot explicitly quantified in direct comparisonKnown to inhibit apomorphine-induced behaviors[4]

Table 2: Effect on Haloperidol-Induced Catalepsy

CompoundDose (mg/kg, i.p.)Effect on CatalepsyReference
Alstonine1.0Prevents haloperidol-induced catalepsy[1]
Clozapine2.0Prevents haloperidol-induced catalepsy[1]
Sulpiride20.0Prevents haloperidol-induced catalepsy[1]

Table 3: Effect on MK-801-Induced Hyperlocomotion

CompoundDose (mg/kg, i.p.)Effect on HyperlocomotionReference
Alstonine0.1Partial prevention[1]
0.5Significant prevention[1]
1.0Significant prevention[1]
ClozapineNot directly compared in this modelKnown to have variable effects[3]

Table 4: Effect on MK-801-Induced Social Interaction Deficit

CompoundDose (mg/kg)Effect on Social InteractionReference
Alstonine0.5 (sub-chronic)Increased social interaction[6]
1.0Prevented MK-801-induced withdrawal[7]
HaloperidolNot specifiedNo effect on social interaction in normal mice[6]
ClozapineNot specifiedIncreased social interaction (acute)[6]
Sulpiride10.0Prevented MK-801-induced withdrawal[7]

Table 5: Neurochemical and Metabolic Effects

EffectAlstonine (1.0 mg/kg)Haloperidol (0.25 mg/kg)Clozapine (2.0 mg/kg)Reference
Prolactin LevelsNo changeIncreasedNo change[3][4]
Body Weight GainNo changeNo changeNo change[4]
Blood GlucosePrevents fasting-induced decreaseNot specifiedPrevents fasting-induced decrease[4]
Dopamine (B1211576) (DA) Levels (Frontal Cortex)DecreasedNot specifiedNot specified[3]
DOPAC Levels (Striatum)IncreasedNot specifiedNot specified[3]
Serotonin (B10506) (5-HT) Levels (Frontal Cortex)IncreasedNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Apomorphine-Induced Stereotypy

This test evaluates the effect of a compound on dopamine D2 receptor agonist-induced compulsive behaviors.

  • Animals: Male mice (20-25g).

  • Procedure:

    • Animals are divided into treatment groups (vehicle, Alstonine, or reference compounds).

    • Test compounds are administered intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), apomorphine (B128758) (e.g., 2.5 mg/kg, i.p.) is administered to induce stereotyped behaviors.[8]

    • Immediately after apomorphine injection, mice are placed individually into observation chambers (e.g., beakers or cages).[8]

    • Behavior is observed and scored for a defined period (e.g., 30-60 minutes). Scoring is typically based on the intensity of sniffing, licking, and gnawing.[8][9]

  • Data Analysis: The intensity of stereotyped behavior is compared across treatment groups.

G cluster_prep Preparation cluster_induction Induction cluster_observation Observation cluster_analysis Analysis a Group and Weigh Mice b Administer Test Compound (i.p.) (e.g., Alstonine, Vehicle) a->b c Wait 30 min b->c d Administer Apomorphine (i.p.) c->d e Place Mouse in Observation Chamber d->e f Score Stereotypy (Sniffing, Licking, Gnawing) for 30-60 min e->f g Compare Scores Between Treatment Groups f->g

Workflow for Apomorphine-Induced Stereotypy Test.
Haloperidol-Induced Catalepsy

This model assesses extrapyramidal side effects typical of classical antipsychotics. A compound's ability to prevent catalepsy suggests an atypical profile.

  • Animals: Male mice or rats.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., Alstonine) or vehicle.

    • After a specified time (e.g., 30 minutes), haloperidol (e.g., 0.25-1 mg/kg) is administered to induce catalepsy.[6][10]

    • At peak effect time (e.g., 30-60 minutes post-haloperidol), the catalepsy test is performed.

    • The "bar test" is commonly used: the animal's forepaws are placed on a raised horizontal bar (e.g., 6.5 cm high).[7]

    • The latency to remove both paws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used.[7][11]

  • Data Analysis: The latency to descend from the bar is compared between groups. Longer latencies indicate greater catalepsy.

G cluster_prep Preparation cluster_induction Induction cluster_test Catalepsy Test cluster_analysis Analysis a Group and Acclimate Mice b Administer Test Compound (i.p.) (e.g., Alstonine) a->b c Wait 30 min b->c d Administer Haloperidol (i.p.) c->d e Wait 30-60 min d->e f Place Forepaws on Elevated Bar e->f g Measure Latency to Remove Both Paws f->g h Compare Latencies Between Groups g->h

Workflow for Haloperidol-Induced Catalepsy Bar Test.
MK-801-Induced Social Withdrawal

This test models the negative symptoms of schizophrenia, such as social withdrawal, induced by the NMDA receptor antagonist MK-801.

  • Animals: Male mice.

  • Apparatus: A three-chambered social interaction box.

  • Procedure:

    • The test mouse is habituated to the apparatus.

    • A "stranger" mouse is placed in a wire cup in one of the side chambers. The other side chamber contains an empty wire cup.

    • The test mouse is administered the test compound (e.g., Alstonine, sulpiride) or vehicle.

    • After a pre-treatment period, MK-801 (e.g., 0.15 mg/kg) is administered to induce social withdrawal.[12]

    • The test mouse is placed in the center chamber and allowed to explore all three chambers for a set duration (e.g., 10 minutes).[13]

  • Data Analysis: The time spent in the chamber with the stranger mouse versus the empty chamber is recorded and compared across treatment groups.[14] An increase in time spent with the stranger mouse indicates amelioration of social withdrawal.

Mandatory Visualization: Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of Alstonine

Alstonine exhibits a unique antipsychotic profile by modulating serotonergic, glutamatergic, and, indirectly, dopaminergic systems. Unlike typical and most atypical antipsychotics, it does not directly bind to dopamine D1 or D2 receptors.[1][15] Its effects are believed to be mediated primarily through the serotonin 5-HT2A/2C receptors.[16] Blockade of these receptors with antagonists like ritanserin (B1680649) prevents Alstonine's behavioral effects.[16] This serotonergic modulation is thought to indirectly influence the glutamate (B1630785) system, as evidenced by Alstonine's ability to reverse behavioral changes induced by the NMDA receptor antagonist MK-801.[1] Furthermore, Alstonine has been shown to increase dopamine uptake, which represents an innovative mechanism for modulating dopaminergic transmission without direct receptor blockade.[5]

G cluster_alstonine Alstonine Action cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System cluster_dopamine Dopaminergic System cluster_outcome Behavioral Outcomes Alstonine Alstonine S_Receptor 5-HT2A/2C Receptors Alstonine->S_Receptor Modulates NMDA_R NMDA Receptor Alstonine->NMDA_R Reverses MK-801 Effects DA_Uptake Dopamine (DA) Uptake Alstonine->DA_Uptake Increases S_Receptor->NMDA_R Indirectly Modulates DA_Transmission Modulated DA Transmission NMDA_R->DA_Transmission Influences MK801 MK-801 MK801->NMDA_R Blocks DA_Uptake->DA_Transmission Antipsychotic_Effects Antipsychotic-like Effects (Reduced Hyperlocomotion, Reduced Stereotypy, Improved Social Interaction) DA_Transmission->Antipsychotic_Effects

Proposed mechanism of action for Alstonine.

References

Alstoyunine E: An Examination of its Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of Alstoyunine E's cross-reactivity with various enzymes, presenting available experimental data to illuminate its specificity profile.

Initial research indicates that the compound of interest is likely the indole (B1671886) alkaloid Alstonine (B1665729) , as "this compound" does not appear in the current scientific literature. This guide will proceed under the assumption that the intended subject is Alstonine.

Alstonine is an indole alkaloid with reported antipsychotic-like properties.[1][2] Its mechanism of action appears to be distinct from typical and atypical antipsychotics, as it does not exhibit direct binding to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[2][3] Evidence suggests an indirect modulation of dopaminergic and serotonergic pathways, with a potential role for 5-HT2A/2C and NMDA glutamate (B1630785) receptors in its pharmacological effects.[3][4][5]

Comparative Analysis of Enzyme Inhibition

To date, quantitative data on the cross-reactivity of Alstonine across a broad spectrum of enzyme families remains limited. However, specific inhibitory activity against acetylcholinesterase (AChE) has been reported.

EnzymeCompoundIC50 (µM)Source
Acetylcholinesterase (AChE)Alstonine10.8[6][7]
Acetylcholinesterase (AChE)Alstonine C20-epimer11.7[6][7]

Table 1: Comparative IC50 Values for Alstonine and its Epimer against Acetylcholinesterase. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Alstonine and its C20-epimer for acetylcholinesterase.

Experimental Protocols

A detailed experimental protocol for the acetylcholinesterase inhibition assay, as is commonly performed and likely the basis for the reported IC50 values, is provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (Alstonine)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of Alstonine in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, DTNB solution, AChE solution, and the Alstonine solution at various concentrations.

    • Control wells (100% activity): Add all reagents as in the test wells but substitute the Alstonine solution with the vehicle solvent.

    • Blank wells: Add all reagents except the AChE solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds for 3-5 minutes) using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of Alstonine compared to the control.

    • Plot the percentage of inhibition against the logarithm of the Alstonine concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action of Alstonine and the experimental procedures, the following diagrams are provided.

G Acetylcholinesterase Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Data Acquisition & Analysis AChE AChE Solution Incubation Pre-incubation (AChE + DTNB + Alstonine) AChE->Incubation ATCI ATCI Solution DTNB DTNB Solution DTNB->Incubation Alstonine Alstonine Dilutions Alstonine->Incubation Reaction Reaction Initiation (Add ATCI) Incubation->Reaction Add ATCI Reader Microplate Reader (Absorbance at 412 nm) Reaction->Reader Analysis Calculate Reaction Rates & % Inhibition Reader->Analysis IC50 Determine IC50 Analysis->IC50 G Postulated Indirect Signaling Pathways of Alstonine cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System Alstonine_S Alstonine 5HT2AC 5-HT2A/2C Receptors Alstonine_S->5HT2AC Modulates PLC Phospholipase C 5HT2AC->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NMDA NMDA Receptor Ca_PKC->NMDA Cross-talk Alstonine_G Alstonine Alstonine_G->NMDA Indirectly Modulates Ca_Influx Ca2+ Influx NMDA->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

References

A Comparative Guide to the Enantiomeric Separation and Activity of Indole Alkaloids: A Focus on Alstoyunine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enantiomeric separation and biological activity of indole (B1671886) alkaloids, with a specific focus on Alstoyunine E. While experimental data on the enantiomers of this compound is not currently available in published literature, this document outlines a robust, generalized methodology for its separation and activity assessment. This framework is based on established protocols for similar indole alkaloids and is intended to guide researchers in this area.

Introduction to this compound

This compound is a naturally occurring indole alkaloid isolated from the plant Alstonia yunnanensis.[1] Its chemical structure is characterized by the CAS Number 1188932-15-1.[1] Preliminary research has identified this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent.[1] Many natural products exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Therefore, the separation and individual biological evaluation of this compound enantiomers are crucial steps in its development as a potential therapeutic agent.

Enantiomeric Separation of Indole Alkaloids: A Proposed Methodology

The separation of enantiomers is a critical step in drug discovery and development. For indole alkaloids, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.

Experimental Protocol: Chiral HPLC Separation

The following protocol is a generalized procedure for the enantiomeric separation of an indole alkaloid like this compound. Optimization of the mobile phase, column, and other chromatographic conditions will be necessary.

Objective: To separate the enantiomers of this compound using chiral HPLC.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol, methanol (B129727), acetonitrile)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H, or a Cinchona alkaloid-based CSP)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound racemic mixture in a suitable solvent (e.g., methanol or ethanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (starting point for optimization):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). Modifiers such as diethylamine (B46881) or trifluoroacetic acid may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers. The retention times and peak areas are used to determine the resolution and the enantiomeric ratio.

Visualization of the Separation Workflow

Enantiomeric Separation Workflow cluster_preparation Sample Preparation cluster_hplc Chiral HPLC cluster_analysis Data Analysis racemic Racemic this compound dissolve Dissolve in Solvent racemic->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc Inject Sample column Chiral Stationary Phase hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Generate Data enantiomer1 Enantiomer 1 chromatogram->enantiomer1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2 COX-2 Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_effects Physiological Effects stimuli Cytokines, Growth Factors, etc. pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever alstoyunine This compound alstoyunine->cox2 inhibits

References

Unraveling the Structure-Activity Relationship of Alstoyunine E and Related Alkaloids for Selective COX-2 Inhibition and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Alstoyunine E and its structurally related monoterpenoid indole (B1671886) alkaloids, focusing on their potential as selective COX-2 inhibitors and cytotoxic agents. The data presented is derived from phytochemical studies of Alstonia yunnanensis, a plant utilized in traditional medicine in Southwest China.

The exploration of natural products for novel therapeutic agents continues to be a vital area of research. Among these, monoterpenoid indole alkaloids have garnered significant attention due to their diverse and potent biological activities. This guide focuses on a subset of these alkaloids isolated from Alstonia yunnanensis, specifically comparing this compound to its analogs, Alstoyunine C and F, to elucidate their structure-activity relationships (SAR) in the context of cyclooxygenase-2 (COX-2) inhibition and cytotoxicity against various cancer cell lines.

Comparative Biological Activity

The in vitro biological activities of Alstoyunines C, E, and F were evaluated for their anti-inflammatory and cytotoxic effects. The selective inhibition of COX-2 is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Cytotoxicity is a crucial measure of a compound's potential as an anticancer agent.

Table 1: In Vitro Biological Activities of Alstoyunine Analogs

CompoundSelective COX-2 Inhibition (%) at 100 µMCytotoxicity against HL-60 (IC₅₀, µM)Cytotoxicity against SMMC-7721 (IC₅₀, µM)
Alstoyunine C >75Not ReportedNot Reported
This compound >75Not ReportedNot Reported
Alstoyunine F >753.8921.73

Data sourced from phytochemical studies of Alstonia yunnanensis.

From the available data, a preliminary structure-activity relationship can be inferred. While all three compounds demonstrate significant and selective inhibition of COX-2, only Alstoyunine F has reported cytotoxic activity against the tested cell lines. This suggests that the structural modifications differentiating Alstoyunine F from C and E are crucial for its cytotoxic effects. The lack of reported cytotoxicity for Alstoyunines C and E at the tested concentrations may indicate a wider therapeutic window for their potential use as selective anti-inflammatory agents.

Experimental Protocols

The following methodologies were employed in the studies that form the basis of this comparative guide.

Cell Culture and Cytotoxicity Assay: Human myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. The cytotoxicity of the compounds was determined using the MTT assay. Briefly, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

COX-2 Inhibition Assay: The in vitro inhibitory activity of the compounds against COX-2 was determined using a colorimetric COX (ovine) inhibitor screening assay kit. The assay is based on the principle of competition between the test compounds and arachidonic acid for the active site of the COX-2 enzyme. The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds with the control wells.

Signaling Pathway and Workflow Diagrams

To visually represent the logical flow of the research and the potential mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_extraction Phytochemical Analysis cluster_bioassays Biological Evaluation cluster_sar Structure-Activity Relationship A Alstonia yunnanensis plant material B Extraction and Isolation of Monoterpenoid Indole Alkaloids A->B C Structure Elucidation (NMR, MS) B->C D In Vitro Cytotoxicity Assays (MTT) C->D Test Compounds E In Vitro COX-2 Inhibition Assay C->E Test Compounds F Comparison of Structures and Biological Activities D->F E->F G Identification of Key Structural Features F->G

Fig. 1: Experimental workflow for SAR studies.

cox2_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Alstoyunines Alstoyunine C, E, F Alstoyunines->COX2 Inhibition

Fig. 2: Simplified COX-2 signaling pathway.

A Comparative Guide to Synthetic and Natural Alstonine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine (B1665729), an indole (B1671886) alkaloid, has garnered significant attention for its diverse pharmacological activities, particularly its potential as an antipsychotic, anxiolytic, and anticancer agent. Traditionally sourced from various plant species, recent advancements in synthetic biology have enabled its production through microbial fermentation. This guide provides a comprehensive comparison of Alstonine derived from both natural and synthetic sources, presenting available experimental data, detailed methodologies, and an exploration of its molecular signaling pathways.

While direct comparative studies evaluating the biological performance of synthetic versus natural Alstonine are not extensively available in current literature, the structural identity of Alstonine produced through biotechnological methods with its natural counterpart has been confirmed. This structural equivalence strongly suggests a comparable biological activity. This guide will therefore present the known biological data for Alstonine, followed by a discussion on the production methods and their implications.

Data Presentation: Biological Activity of Alstonine

The following tables summarize the key in vitro and in vivo biological activities of Alstonine as reported in scientific literature. It is important to note that these studies have primarily utilized Alstonine isolated from natural sources.

Table 1: In Vitro Activity of Alstonine

AssayTarget/Cell LineKey Findings
Anticancer Cancerous Tissue DNAInhibits DNA synthesis in cancerous tissue DNA while having minimal effect on DNA from healthy tissues.
Antiplasmodial Plasmodium falciparum (3D7)IC₅₀: 0.17 µM (96 h assay). Demonstrates slow-action activity.[1][2]
Cytotoxicity Neonatal Foreskin Fibroblasts (NFF) & Human Embryonic Kidney (HEK293) cells<50% activity at 200 µM, indicating high selectivity for P. falciparum.[1]
Receptor Binding Dopamine (B1211576) D1, D2, and Serotonin 5-HT2A receptorsNo significant interaction observed.

Table 2: In Vivo Activity of Alstonine in Murine Models

ModelActivityDosingKey Findings
Amphetamine-Induced Lethality Antipsychotic0.5–2.0 mg/kg (i.p.)Prevents amphetamine-induced lethality.
MK-801-Induced Hyperlocomotion Antipsychotic0.1, 0.5, and 1.0 mg/kgPrevents hyperlocomotion induced by the NMDA receptor antagonist MK-801.
Hole-Board Test AnxiolyticNot specifiedIncreases the number of head-dips, indicating anxiolytic-like effects.
Light/Dark Box Test AnxiolyticNot specifiedDemonstrates anxiolytic behavior.

Production Methods: A Comparative Overview

Natural Sourcing

Alstonine is naturally present in various plant species, which have been used in traditional medicine. The primary challenge with natural sourcing is the often low and variable yields of the target compound. Furthermore, reliance on plant sources can be susceptible to environmental factors and supply chain instabilities. The process typically involves extraction and purification from plant material.

Synthetic Production: Microbial Fermentation

Recent breakthroughs have enabled the de novo biosynthesis of Alstonine in baker's yeast (Saccharomyces cerevisiae). This method involves engineering the yeast with the biosynthetic pathway of Alstonine. A key advantage of this approach is the potential for scalable, consistent, and cost-effective production in controlled bioreactors.

One study detailed the purification of Alstonine from a yeast culture, yielding a product with 95% purity. Crucially, the structure of this synthetically produced Alstonine was validated against an authentic Alstonine standard using ¹H NMR, confirming its chemical identity with the natural product.[3]

Experimental Protocols

Antiplasmodial Activity Assay
  • Parasite Culture: Plasmodium falciparum parasites are cultured in human erythrocytes in a complete medium.

  • Assay Procedure: Asynchronous parasite cultures are incubated with varying concentrations of Alstonine for 48 and 96 hours. Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the dose-response curves. Slow-action activity is identified by a significantly lower IC₅₀ value at 96 hours compared to 48 hours.[1][2]

MK-801-Induced Hyperlocomotion in Mice
  • Animals: Male Swiss mice are used.

  • Procedure: Animals are pre-treated with Alstonine or a vehicle control. After a set period, they are administered with MK-801 (an NMDA receptor antagonist that induces hyperlocomotion). Locomotor activity is then recorded using an automated activity cage.

  • Data Analysis: The total distance traveled or the number of movements is compared between the different treatment groups. A significant reduction in locomotion in the Alstonine-treated group compared to the MK-801 only group indicates an antipsychotic-like effect.

Hole-Board Test for Anxiolytic Activity
  • Apparatus: A square board with evenly spaced holes into which the animal can dip its head.

  • Procedure: Mice are administered with Alstonine or a control substance. After a specified time, they are placed in the center of the hole-board, and their behavior is recorded for a set duration.

  • Data Analysis: The number of head-dips is counted. An increase in head-dips is indicative of anxiolytic activity, as it suggests a reduction in anxiety and an increase in exploratory behavior.

Signaling Pathways and Mechanism of Action

Alstonine exhibits a unique mechanism of action that distinguishes it from typical antipsychotic drugs. It does not bind directly to dopamine D2 receptors, which are the primary target of many conventional antipsychotics. Instead, its effects are believed to be mediated through an indirect modulation of dopaminergic and serotonergic systems.

The diagram below illustrates the proposed signaling pathway of Alstonine.

Alstonine_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R (No direct binding by Alstonine) Serotonin Serotonin HT2A_2C 5-HT2A/2C Receptor Serotonin->HT2A_2C NMDA_R NMDA Receptor Alstonine Alstonine Alstonine->Dopamine Modulates Uptake Alstonine->HT2A_2C Interacts with Alstonine->NMDA_R Indirectly Modulates Glutamate->NMDA_R Glutamate

Caption: Proposed mechanism of action for Alstonine.

Conclusion

Alstonine is a promising natural product with significant therapeutic potential. While the body of research has primarily focused on Alstonine from natural origins, the successful synthesis in yeast, with confirmed structural identity, paves the way for a more stable and scalable supply. The lack of direct comparative biological data between synthetic and natural Alstonine remains a research gap. However, based on the principle of structural identity dictating function, it is highly probable that their biological activities are comparable. Future studies should aim to directly compare the efficacy and safety profiles of Alstonine from both sources to fully validate the synthetic platform for pharmaceutical applications.

References

Alstoyunine E: Unveiling its Potential in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a critical frontier. Alstoyunine E, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of interest. While comprehensive validation across multiple cell lines remains in early stages, preliminary data suggests a selective biological activity that warrants further investigation.

Currently, detailed quantitative data on the cytotoxic effects of this compound across a wide range of cell lines is limited in publicly available scientific literature. However, initial studies have identified its significant selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and carcinogenesis.

Unraveling the Mechanism: Selective COX-2 Inhibition

The primary reported activity of this compound is its selective inhibition of the COX-2 enzyme, with studies indicating an inhibition rate greater than 75%.[1][2] This selective action is significant as COX-2 is a key mediator of inflammatory pathways and is often overexpressed in various cancerous tissues. By selectively targeting COX-2, this compound could potentially offer a more targeted therapeutic approach with fewer side effects compared to non-selective COX inhibitors.

The signaling pathway affected by this compound's inhibition of COX-2 is central to the production of prostaglandins, which are involved in inflammation, pain, and cell growth. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

COX2_Inhibition_Pathway COX-2 Signaling Pathway and this compound Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Cell Proliferation Prostaglandins->Inflammation Alstoyunine_E This compound Alstoyunine_E->COX2 >75% Inhibition

Caption: this compound selectively inhibits the COX-2 enzyme.

Comparative Cytotoxicity Data: Insights from a Structurally Related Compound

While specific IC50 values for this compound are not yet available in the literature, data for the closely related compound, Alstoyunine F, provides a preliminary benchmark. Alstoyunine F has demonstrated weak cytotoxic activity against the human myeloid leukemia (HL-60) and hepatocellular carcinoma (SMMC-7721) cell lines.[1][2]

CompoundCell LineCell TypeIC50 (µM)
Alstoyunine FHL-60Human Myeloid Leukemia3.89
SMMC-7721Human Hepatocellular Carcinoma21.73
This compound Data Not Available - -

This data for Alstoyunine F suggests that the alstoyunine class of compounds may possess cell-line-specific cytotoxic effects. Further research is imperative to determine the cytotoxic profile of this compound and to understand the structure-activity relationships that govern the potency and selectivity of these alkaloids.

Experimental Protocols: A Framework for Validation

To facilitate further research and validation of this compound, standardized experimental protocols are essential. The following methodologies are commonly employed to assess cytotoxicity and enzyme inhibition.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

MTT_Assay_Workflow General Workflow for MTT Cytotoxicity Assay cluster_workflow Cell_Seeding 1. Seed cells in a 96-well plate and incubate. Compound_Treatment 2. Treat cells with varying concentrations of this compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24, 48, 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve crystals. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance using a microplate reader. Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate cell viability and determine IC50 values. Absorbance_Measurement->Data_Analysis

Caption: Standard procedural flow for assessing cytotoxicity.

In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to determine the inhibitory activity of this compound against the COX-2 enzyme.

Protocol for COX-2 Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer, heme, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add varying concentrations of this compound or a reference inhibitor.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Future Directions and Conclusion

The available data, though limited, positions this compound as a promising candidate for further preclinical investigation. Its selective inhibition of COX-2 suggests potential applications in anti-inflammatory and anti-cancer therapies.

To fully validate the potential of this compound, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines and normal cell lines to determine its potency and therapeutic window.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which this compound exerts its effects beyond COX-2 inhibition.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy and safety profile of this compound in animal models of inflammation and cancer.

The scientific community is encouraged to build upon the foundational knowledge of this compound to unlock its full therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Alstoyunine E: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Alstoyunine E, an indole (B1671886) alkaloid. The following information is based on the safety data sheet of a closely related compound and established best practices for hazardous chemical waste management, as a specific safety data sheet for this compound was not publicly available.

Chemical and Physical Properties of Alstoyunine

Understanding the fundamental properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular FormulaC₂₁H₂₀N₂O₃
Molecular Weight348.4 g/mol [1]
AppearanceYellow powder[2]
SynonymsAlstonine, 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. An analogous safety data sheet indicates that it is fatal if swallowed or inhaled [3]. Therefore, stringent safety measures are imperative during handling and disposal.

Signal Word: Danger[3]

Hazard Statements:

  • H300 + H330: Fatal if swallowed or if inhaled[3].

Precautionary Statements:

  • Prevention:

    • P260: Do not breathe dust[3].

    • P264: Wash skin thoroughly after handling[3].

    • P270: Do not eat, drink or smoke when using this product[3].

    • P271: Use only outdoors or in a well-ventilated area[3].

    • P284: Wear respiratory protection[3].

  • Response:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth[3].

    • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor[3].

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed[3].

    • P405: Store locked up[3].

Proper Disposal Protocol

Adherence to a strict disposal protocol is critical to mitigate risks to personnel and the environment. The following workflow outlines the necessary steps for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal Request & Pickup A Generate this compound Waste (e.g., contaminated labware, unused product) B Segregate into Designated Hazardous Waste Container (Clearly labeled: 'Hazardous Waste - this compound') A->B C Keep Waste Container Tightly Closed B->C D Store in a Secure, Well-Ventilated Area (Away from incompatible materials) C->D E Complete Hazardous Waste Disposal Form (Provide accurate information on the waste) D->E F Schedule Waste Pickup with Certified Hazardous Waste Disposal Vendor E->F

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

Detailed Disposal Procedures

  • Waste Identification and Collection:

    • All materials contaminated with this compound, including unused product, empty containers, personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.

    • Collect these materials in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste, including:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles or a face shield.

      • A lab coat.

      • In case of potential dust exposure, respiratory protection is mandatory[3].

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Work under a fume hood and avoid generating dust[3].

    • Carefully take up the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container[3].

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure all required waste disposal paperwork is completed accurately.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Alstoyunine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Alstoyunine E, a complex indole (B1671886) alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a comprehensive review of safety data for structurally related compounds, particularly other indole alkaloids, and general best practices for handling potent, biologically active substances. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant physiological effects.

Hazard Summary

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to ensure a robust barrier against exposure. The following table summarizes the recommended PPE for all activities involving this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves is required for all handling activities.[1]To provide a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A disposable, solid-front gown with a back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene), should be worn.[1]To protect the body from accidental spills and splashes. The non-absorbent material prevents the chemical from soaking through to the skin.
Eye and Face Protection Chemical safety goggles and a full-face shield are required.[1][2]To protect the eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the solid compound or when there is a potential for aerosol generation.[1] For work with solutions that may produce vapors, a respirator with an organic vapor cartridge may be necessary.[1]To prevent inhalation of the compound, which could be a primary route of exposure.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material must be worn.[2][3]To protect the feet from spills.

Experimental Protocol: Safe Handling and Disposal of this compound

Adherence to the following step-by-step procedures is critical for minimizing risk during the handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1]

  • Ventilation: Ensure adequate ventilation in the work area.[4]

  • Pre-planning: Before beginning any work, review the entire procedure and ensure all necessary equipment and safety materials are readily available, including a spill kit.

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, do so within the confines of a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of fine particles.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the this compound slowly to avoid splashing.

  • Avoid Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and alert others.

  • Spill Kit: Use a spill kit specifically designed for cytotoxic or potent compounds.

  • Containment: For liquid spills, cover with an absorbent material, working from the outside in. For solid spills, gently cover with a damp absorbent pad to avoid creating dust.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

4. Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Waste Containers: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6] Do not dispose of this compound down the drain.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

AlstoyunineE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_compound Weigh Solid Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces spill_detected Spill Detected conduct_experiment->spill_detected Potential Spill segregate_waste Segregate Hazardous Waste decontaminate_surfaces->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe dispose_waste Dispose of Waste via EHS Guidelines doff_ppe->dispose_waste contain_spill Contain Spill spill_detected->contain_spill cleanup_spill Clean Up Spill with Appropriate Kit contain_spill->cleanup_spill report_incident Report Incident cleanup_spill->report_incident report_incident->decontaminate_surfaces

Caption: Workflow for the safe handling and disposal of this compound.

References

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